molecular formula C7H5Cl2F B1409028 3,4-Dichloro-5-fluorotoluene CAS No. 1803820-64-5

3,4-Dichloro-5-fluorotoluene

Cat. No.: B1409028
CAS No.: 1803820-64-5
M. Wt: 179.02 g/mol
InChI Key: RWEHUNCOOPCACY-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorotoluene is a polyhalogenated aromatic compound that serves as a versatile building block in advanced organic synthesis. Its structure, featuring chlorine and fluorine atoms on a toluene backbone, makes it a valuable precursor in the development of more complex molecules. This compound is primarily used in research and development for the synthesis of pharmaceutical intermediates, particularly in constructing active compounds like fluoroquinolone antibiotics . The presence of multiple halogen atoms allows for selective substitution reactions, offering researchers a high degree of control in multi-step synthetic pathways . As a key material in chemical production processes, its applications also extend to the agrochemical and material science fields. Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHUNCOOPCACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-5-fluorotoluene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,4-dichloro-5-fluorotoluene, a halogenated aromatic compound of interest to researchers and professionals in drug development and fine chemical synthesis. While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust profile of its molecular characteristics, plausible synthetic routes, and potential applications.

Core Molecular Profile

This compound is a substituted toluene molecule with the chemical formula C₇H₅Cl₂F . Its structure consists of a benzene ring substituted with a methyl group, two chlorine atoms at positions 3 and 4, and a fluorine atom at position 5.

The molecular weight of this compound is calculated to be approximately 179.02 g/mol .

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that where direct experimental data is unavailable, values are estimated based on structurally similar compounds such as isomeric dichlorofluorotoluenes and related halogenated aromatics.

PropertyValueSource/Basis
Molecular Formula C₇H₅Cl₂F
Molecular Weight 179.02 g/mol
Appearance Colorless to pale yellow liquid (predicted)Analogy to dichlorotoluenes
Boiling Point ~200-210 °C (estimated)Extrapolated from dichlorotoluene isomers
Melting Point Not readily available
Density ~1.3 - 1.4 g/mL (estimated)Analogy to dichlorotoluene isomers
Solubility Insoluble in water; soluble in common organic solvents (e.g., toluene, dichloromethane, ethers)General principle for halogenated aromatics

Strategic Synthesis of this compound

The synthesis of polysubstituted aromatic rings like this compound requires careful consideration of the directing effects of the substituents. A plausible and efficient synthetic strategy would involve the diazotization of a suitable aniline precursor followed by a Sandmeyer or similar substitution reaction.

A logical precursor for this synthesis is 3,4-dichloro-5-fluoroaniline. The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow cluster_0 Diazotization cluster_1 Reductive Deamination 3_4_dichloro_5_fluoroaniline 3,4-Dichloro-5-fluoroaniline Diazonium_Salt 3,4-Dichloro-5-fluorobenzenediazonium chloride 3_4_dichloro_5_fluoroaniline->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO2 / aq. HCl NaNO2_HCl->Diazonium_Salt Target_Compound This compound Diazonium_Salt->Target_Compound H₃PO₂ H3PO2 Hypophosphorous Acid (H₃PO₂)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous transformations.

Materials:

  • 3,4-dichloro-5-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂, 50% aqueous solution)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 3,4-dichloro-5-fluoroaniline in 50 mL of a 1:1 mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (approximately 4.2 g in 15 mL of water) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Reductive Deamination:

    • In a separate beaker, cool 100 mL of 50% hypophosphorous acid to 0 °C.

    • Slowly add the cold diazonium salt solution to the hypophosphorous acid with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the initial reaction subsides, allow the mixture to slowly warm to room temperature and then stir for 12-18 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around δ 2.2-2.4 ppm) and two singlets or two narrowly split doublets in the aromatic region (δ 7.0-7.5 ppm) for the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the methyl carbon (around δ 20 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z ≈ 178, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong absorptions corresponding to the C-Cl and C-F bonds.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the profound impact of halogen atoms on the physicochemical and pharmacological properties of drug candidates.[1] The introduction of chlorine and fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The this compound scaffold can be a valuable building block in the synthesis of novel therapeutic agents. The specific substitution pattern can influence the molecule's interaction with target proteins and its overall pharmacokinetic profile. For instance, dichlorinated aromatic moieties are found in a variety of approved drugs, where they contribute to the molecule's efficacy and metabolic profile. The addition of a fluorine atom can further enhance these properties, often leading to improved potency and bioavailability.[1]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.

Based on the safety data for related dichlorotoluenes and other halogenated aromatics, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][4] In case of contact, affected areas should be flushed with copious amounts of water. Inhalation should be avoided, and in case of accidental ingestion, immediate medical attention should be sought.

Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity for applications in drug discovery and materials science. This guide provides a foundational understanding of its core properties and a practical approach to its synthesis. As research into novel halogenated compounds continues to expand, the utility of such precisely substituted building blocks is expected to grow, offering new avenues for the development of innovative chemical products.

References

Sources

Advanced Characterization and Synthetic Utility of Polyhalogenated Toluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated toluene derivatives represent a critical class of building blocks in modern drug discovery and materials science. Unlike simple toluene, which is electron-rich and prone to electrophilic attack, polyhalogenated analogs (particularly polyfluorinated and polychlorinated variants) exhibit inverted electronic profiles. This guide analyzes the physicochemical divergence of these derivatives, details self-validating synthetic protocols for their functionalization, and elucidates their strategic utility in modulating metabolic stability (ADME) in pharmaceutical scaffolds.

Physicochemical Landscape: The Halogen Effect

The introduction of multiple halogen atoms onto the toluene core drastically alters the molecular landscape. The interplay between the electron-withdrawing nature of halogens (inductive effect,


) and the steric bulk defines their reactivity.
Comparative Properties Table

The following table contrasts the baseline properties of toluene with its polyhalogenated counterparts, highlighting the shift in density, thermal properties, and electronic character.

PropertyToluene (Reference)2,4-Dichlorotoluene2,3,4,5,6-Pentafluorotoluene (PFT)Pentachlorotoluene
Formula C

H

C

H

Cl

C

H

F

C

H

Cl

MW ( g/mol ) 92.14161.03182.09264.35
Melting Point -95 °C-14 °C-30 °C224.8 °C
Boiling Point 110.6 °C200 °C117 °C301 °C
Density (g/mL) 0.8671.2461.4391.67
Electronic State Electron-Rich (

-donor)
DeactivatedHighly Electron-Deficient (

-acceptor)
Sterically Congested / Deactivated
Primary Reactivity Electrophilic Aromatic Substitution (EAS)EAS (Orth/Para directed but slow)Nucleophilic Aromatic Substitution (S

Ar)
Radical / Metal-Halogen Exchange

Key Insight: Note the anomalous boiling point of Pentafluorotoluene (117 °C) compared to Pentachlorotoluene (301 °C) . Despite the high molecular weight of PFT, the low polarizability of fluorine results in weak intermolecular Van der Waals forces, keeping it volatile. Conversely, the "Chlorine Effect" dramatically increases lipophilicity and melting points due to stronger intermolecular interactions and stacking.

Synthetic Access & Reactivity Protocols

The reactivity of polyhalogenated toluenes is bifurcated: the aromatic ring becomes resistant to traditional electrophilic attacks (e.g., Friedel-Crafts), while the benzylic methyl group remains a viable handle for radical functionalization. Furthermore, the electron-deficient ring in polyfluorinated systems opens the door to Nucleophilic Aromatic Substitution (S


Ar).
Diagram 1: Reactivity Workflow

The following diagram maps the divergent synthetic pathways based on the reaction conditions (Radical vs. Ionic).

ReactivityMap Start Polyhalogenated Toluene (e.g., Pentafluorotoluene) Cond_Radical Condition: NBS / Br2 Light (hv) or Heat (Radical Substitution) Start->Cond_Radical Cond_SNAr Condition: Nucleophile (R-SH, R-NH2) Base (K2CO3), Polar Solvent (Ionic Substitution) Start->Cond_SNAr Product_Benzyl Benzylic Bromide (Side-chain Functionalization) Cond_Radical->Product_Benzyl H-Abstraction Product_Ring Para-Substituted Arene (Ring Functionalization) Cond_SNAr->Product_Ring F-Displacement (Para-selective)

Caption: Divergent reactivity pathways for polyhalogenated toluenes. The benzylic position is accessed via radical mechanisms, while the ring is functionalized via nucleophilic attack.

Protocol A: Radical Benzylic Bromination

This protocol converts the methyl group into a bromomethyl group, a versatile electrophile for further coupling.

Target: Synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide. Mechanism: Radical Chain Reaction (Initiation


 Propagation 

Termination).
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,3,4,5,6-pentafluorotoluene (1.0 eq) in CCl

    
     or trifluoromethylbenzene (green alternative).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Benzoyl Peroxide (BPO) or AIBN (0.05 eq) .

  • Initiation: Heat the mixture to reflux (approx. 80 °C) while irradiating with a tungsten lamp (if using light initiation).

  • Monitoring: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide. Monitor by TLC (hexane eluent) or GC-MS.

  • Workup: Cool to 0 °C to precipitate remaining succinimide. Filter. Concentrate the filtrate under reduced pressure.

  • Validation:

    
    H NMR should show a shift from 
    
    
    
    2.3 (Ar-CH
    
    
    ) to approx
    
    
    4.5 (Ar-CH
    
    
    Br).
Protocol B: Regioselective Nucleophilic Aromatic Substitution (S Ar)

Polyfluoroarenes undergo S


Ar preferentially at the para position relative to the methyl group due to the combined inductive stabilization of the Meisenheimer intermediate.

Target: Para-thiolation of Pentafluorotoluene.

  • Setup: Dissolve Pentafluorotoluene (1.0 eq) and Thiol Nucleophile (1.1 eq) in DMF (0.5 M).

  • Base: Add K

    
    CO
    
    
    
    (2.0 eq)
    .
  • Reaction: Stir at room temperature for 4–12 hours. (Heat to 60 °C only if sterically hindered).

  • Causality: The fluorine at the para position is most activated because the resonance contribution from the ortho/meta fluorines and the methyl group creates a localized area of highest electron deficiency at the para carbon.

  • Workup: Dilute with water, extract with ethyl acetate.

Medicinal Chemistry Applications: Metabolic Blocking

In drug design, the primary utility of polyhalogenated toluene motifs is bioisosterism and metabolic blocking .

The Metabolic Soft Spot

Toluene itself is rapidly metabolized by Cytochrome P450 enzymes (CYP450) via oxidation of the methyl group to benzyl alcohol, then benzoic acid, leading to rapid clearance.

  • Strategy: Replacing the ring hydrogens with halogens (F, Cl) lowers the HOMO energy of the aromatic ring, making it less susceptible to oxidative attack.[1]

  • Strategy: Halogenation of the ring also sterically hinders the approach of metabolic enzymes to the methyl group.

Case Study: 2,4-Dichlorobenzyl Alcohol

Found in throat lozenges (e.g., Strepsils), this molecule utilizes the 2,4-dichlorotoluene scaffold.

  • Mechanism: The two chlorine atoms increase lipophilicity (LogP ~2.6), enhancing penetration into bacterial cell walls.

  • Stability: The chlorines at the 2 and 4 positions deactivate the ring, preventing rapid hydroxylation and extending the half-life of the antiseptic action locally in the throat tissue.

Diagram 2: Metabolic Stability Logic

Metabolism Toluene Toluene Scaffold (High HOMO Energy) CYP CYP450 Enzyme (Oxidative Attack) Toluene->CYP Susceptible Metabolite Benzoic Acid (Rapid Clearance) CYP->Metabolite Oxidation PolyHalo Polyhalogenated Scaffold (Low HOMO Energy) PolyHalo->CYP Resistant Blocked Metabolic Blockade (Extended Half-Life) PolyHalo->Blocked Steric/Electronic Shielding

Caption: Comparison of metabolic fate. Polyhalogenation lowers HOMO energy, blocking CYP450 oxidation and extending drug half-life.

References

  • Physicochemical Properties of 2,4-Dichlorotoluene. ChemicalBook. Available at:

  • Synthesis of 2,3,4,5,6-Pentafluorobenzyl Bromide. Sigma-Aldrich Product Sheet. Available at:

  • Metabolic Stability of Fluorinated Small Molecules. ACS Publications. Available at:

  • Nucleophilic Aromatic Substitution of Polyfluoroarenes. National Institutes of Health (PMC). Available at:

  • 2,4-Dichlorobenzyl Alcohol in Antiseptics. MedChemExpress. Available at:

Sources

Strategic Fluorination: Aromatic Building Blocks in High-Potency Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, fluorine is not merely a substituent; it is a strategic tool for modulating the physicochemical and pharmacokinetic profile of a drug candidate.[1][2][3][4] Often termed "The Fluorine Effect," the incorporation of fluorinated aromatic building blocks can profoundly alter lipophilicity (LogP), metabolic stability, and binding affinity without significantly changing steric bulk relative to hydrogen. This guide provides a technical deep-dive into the selection, synthesis, and application of high-value fluorinated aromatic motifs, moving beyond standard fluorobenzene to advanced moieties like trifluoromethyl (


), difluoromethyl (

), and pentafluorosulfanyl (

).

Part 1: The Physicochemical Rationale

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling) yet possesses a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å).[5] This allows for "bioisosteric replacement"—mimicking hydrogen sterically while drastically altering electronic properties.

Key Mechanisms of Action
  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at metabolically labile sites (e.g., para-positions of phenyl rings) blocks Cytochrome P450 oxidative metabolism, extending half-life (

    
    ).[5]
    
  • Polar Hydrophobicity: Fluorine is lipophilic yet polarizable. It often increases LogP (enhancing membrane permeability) while simultaneously creating a dipole that can engage in specific electrostatic interactions with protein targets.

  • pKa Modulation: Fluorine's inductive effect (

    
    ) lowers the pKa of neighboring amines or raises the acidity of neighboring protons, altering ionization states at physiological pH.
    
Comparative Properties of Aromatic Substituents

The following table contrasts standard and advanced fluorinated motifs.

PropertyHydrogen (-H)Fluorine (-F)Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Difluoromethyl (

)
Electronegativity 2.203.98Group Electronegativity ~3.5Group Electronegativity ~3.6~3.4
Hammett

0.000.060.540.680.32
Hansch

(Lipophilicity)
0.000.140.881.230.10 - 0.50
Bioisosteric Role BaselineSteric Mimic"Magic Methyl" / Bulky EWG"Super-Trifluoromethyl"Lipophilic H-Bond Donor

Part 2: Strategic Building Blocks

The Lipophilic H-Bond Donor: Difluoromethyl ( )

Unlike the chemically inert


, the 

group contains an acidic proton capable of acting as a hydrogen bond donor. This makes it a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability by masking the polarity usually associated with H-bond donors.
The "Super-Trifluoromethyl": Pentafluorosulfanyl ( )

The


 group is a square pyramidal hypervalent sulfur moiety. It is chemically stable (resistant to hydrolysis) and more electron-withdrawing and lipophilic than 

.
  • Application: Used when a drug candidate requires increased metabolic stability and higher lipophilicity without introducing a reactive center. It is increasingly found in agrochemicals and late-stage pharmaceutical leads.

Heterocyclic Fluorine: Fluoropyridines

Replacing a phenyl ring with a fluoropyridine reduces lipophilicity (lowering LogP) compared to the phenyl analog while maintaining metabolic stability. The nitrogen atom acts as an H-bond acceptor, often improving solubility.

Part 3: Synthetic Methodologies & Protocols[6]

Decision Framework for Synthesis

The introduction of fluorine can be achieved via Early-Stage Building Blocks (using commercially available fluorinated precursors) or Late-Stage Functionalization (introducing fluorine into a complex scaffold).

FluorinationStrategy Start Target Molecule Analysis CheckCom Is Fluorinated Precursor Commercially Available? Start->CheckCom EarlyStage Early-Stage Synthesis (Building Block Approach) CheckCom->EarlyStage Yes LateStage Late-Stage Functionalization CheckCom->LateStage No MethodA Method A: SNAr (Nucleophilic Aromatic Substitution) EarlyStage->MethodA MethodB Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) LateStage->MethodB MethodC Method C: Photoredox Catalysis LateStage->MethodC

Figure 1: Strategic decision tree for selecting fluorination methodologies in medicinal chemistry.

Detailed Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

Rationale: Traditional methods for introducing


 (e.g., Swarts reaction) require harsh conditions incompatible with functionalized drug scaffolds. The Pd-catalyzed approach using BrettPhos allows for the conversion of aryl chlorides under mild conditions.[6][7]

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Source: Triethylsilyl trifluoromethyl (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (2 mol %)
    
  • Ligand: BrettPhos (6 mol %) - Crucial for facilitating reductive elimination of the strong

    
     bond.
    
  • Activator: Potassium Fluoride (KF) (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox (or under strict

    
     flow), charge a flame-dried Schlenk tube with 
    
    
    
    and BrettPhos. Add anhydrous dioxane and stir at room temperature for 10 minutes to generate the active catalytic species (
    
    
    ).
  • Substrate Addition: Add the Aryl Chloride and spray-dried Potassium Fluoride (KF) to the reaction vessel.

  • Reagent Addition: Add

    
     slowly via syringe. Note: KF activates the silyl reagent to generate the nucleophilic 
    
    
    
    equivalent in situ.
  • Reaction: Seal the tube and heat to 100°C for 12–24 hours. Vigorous stirring is essential due to the heterogeneous nature of KF.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Rinse with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography. Caution: Fluorinated products often have different retention times than their non-fluorinated counterparts; monitor fractions using

    
     NMR if possible.
    

Mechanistic Insight: The bulky, electron-rich BrettPhos ligand is critical. It facilitates the difficult oxidative addition into the aryl chloride and, more importantly, accelerates the rate-limiting reductive elimination of the


 product, which is thermodynamically challenging due to the high strength of the Pd-F bond relative to Pd-C.

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl TransMet Transmetallation (Ar-Pd(II)-CF3) OxAdd->TransMet TES-CF3 / KF RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-CF3

Figure 2: Catalytic cycle for the Pd-catalyzed trifluoromethylation of aryl chlorides.

Part 4: Medicinal Chemistry Applications[2][4][5][9][10]

Case Study: Januvia (Sitagliptin)
  • Structure: Contains a 2,4,5-trifluorophenyl moiety.

  • Role of Fluorine: The trifluorophenyl group provides metabolic stability against P450 enzymes and improves the pharmacokinetic profile compared to the non-fluorinated analog. The specific pattern of fluorine substitution optimizes binding in the DPP-4 enzyme pocket.

Case Study: Efavirenz (Sustiva)
  • Structure: Contains a trifluoromethyl (

    
    ) group on a benzoxazinone core.
    
  • Role of Fluorine: The

    
     group increases lipophilicity to aid in crossing the blood-brain barrier (BBB), which is essential for this non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. It also prevents metabolic oxidation at that position.
    

Part 5: Future Outlook

The field is moving toward chiral fluorinated building blocks and radiofluorination .

  • 
     PET Imaging:  The incorporation of 
    
    
    
    (half-life ~110 min) into aromatic building blocks allows for the direct synthesis of PET radiotracers from advanced intermediates, facilitating "theranostic" development.
  • 
     Expansion:  As synthetic methods for 
    
    
    
    improve (lowering cost), it is expected to replace
    
    
    in candidates where higher lipophilicity and resistance to oxidative degradation are required.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Zafrani, Y., et al. (2017).[8] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(16), 7159–7169. [Link]

Sources

3,4-Dichloro-5-fluorotoluene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for 3,4-Dichloro-5-fluorotoluene . It is designed for medicinal chemists and process safety engineers who require a deeper understanding of the compound's reactivity, hazard mechanisms, and handling protocols beyond generic GHS classifications.

CAS Registry Number: 1803820-64-5 Formula: C₇H₅Cl₂F Molecular Weight: 179.02 g/mol

Executive Summary & Strategic Significance

This compound is a specialized halogenated aromatic building block used primarily in the optimization of lead compounds in drug discovery.

  • Medicinal Chemistry Utility: The 5-fluoro substituent serves as a metabolic blocker, preventing oxidation at the otherwise reactive position ortho to the methyl group. The 3,4-dichloro motif provides lipophilic bulk and electronic deactivation, often increasing the half-life (

    
    ) of active pharmaceutical ingredients (APIs).
    
  • Safety Context: As a non-commodity research chemical, empirical toxicological data is limited. This guide employs a Read-Across approach , deriving safety parameters from the well-characterized analogue 3,4-Dichlorotoluene (CAS 95-75-0) and adjusting for the electronic influence of the fluorine atom.

Physicochemical Properties & Data

Data derived from computational prediction and structural analogues.

PropertyValue (Estimated/Analog)Technical Insight
Physical State Liquid (at 20°C)Colorless to pale yellow; typical aromatic odor.
Boiling Point 198°C - 205°CFluorine substitution typically mimics Hydrogen in size but increases polarity, slightly elevating BP vs. 3,4-Dichlorotoluene (200.5°C).
Density ~1.32 g/mLHigher than 3,4-Dichlorotoluene (1.25 g/mL) due to the added mass of Fluorine.
Flash Point > 85°C (Closed Cup)Classified as a Combustible Liquid (Class IIIA) .
LogP (Octanol/Water) ~4.2Highly lipophilic; significant potential for bioaccumulation in aquatic organisms.
Vapor Pressure < 1 mmHg @ 25°CLow volatility reduces inhalation risk under ambient conditions, but heating generates heavy, sinking vapors.

Advanced Hazard Profiling (GHS & Mechanism)

Standard SDSs list hazards; this section explains the causality to inform risk assessment.

GHS Classification (Derived)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]

  • Aquatic Toxicity (Chronic 2): H411 - Toxic to aquatic life with long-lasting effects.[3][4]

Mechanistic Toxicology
  • Lipophilic Penetration: The high LogP (~4.2) facilitates rapid dermal absorption. While the molecule itself is not acutely toxic via a single touch, it acts as a solvent for its own transport across the stratum corneum, leading to defatting and "solvent burn."

  • Respiratory Irritation: The electron-withdrawing nature of the halogens (Cl, F) increases the acidity of the benzylic protons slightly, potentially contributing to mucous membrane irritation upon inhalation of aerosols.

Synthetic Reactivity & Applications

Researchers utilize this core for its unique electronic signature. The following workflow illustrates its primary synthetic transformations and the associated safety checkpoints.

Reactivity Logic
  • Benzylic Position: The methyl group is deactivated by the electron-withdrawing halogen ring, requiring more forcing conditions for radical bromination (NBS) compared to toluene.

  • Lithiation: The proton between the Cl and F (Position 6) is the most acidic site for Directed Ortho Metalation (DoM), though steric crowding is significant.

Visualization: Synthesis Workflow

The diagram below maps the safe conversion pathways for this building block.

G Start This compound (Starting Material) Oxidation Oxidation (KMnO4/Pyridine) Target: Benzoic Acid deriv. Start->Oxidation Reflux Bromination Radical Bromination (NBS) Target: Benzyl Bromide Start->Bromination hv or AIBN Coupling Suzuki-Miyaura (Requires pre-functionalization) Start->Coupling Pd Cat. (Difficult direct activation) Haz_Ox RISK: Exotherm Control: Slow addition, <50°C Oxidation->Haz_Ox Haz_Br RISK: Lachrymator Product Control: Fume hood, Eye protection Bromination->Haz_Br

Figure 1: Synthetic divergence pathways for this compound, highlighting critical process safety control points for oxidation and bromination.

Safe Handling Protocols (Self-Validating Systems)

To ensure trustworthiness in the lab, follow this "Check-Verify-Act" protocol.

Engineering Controls
  • Ventilation: Use only in a chemical fume hood with a face velocity > 100 fpm.

  • Material Compatibility:

    • Compatible: Borosilicate glass, Teflon (PTFE), Stainless Steel (316).

    • Incompatible: Natural rubber, PVC (swells/degrades due to high lipophilicity).

The "Double-Glove" Technique

Due to the high lipophilicity (LogP > 4), standard nitrile gloves offer limited breakthrough protection (< 15 mins).

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: Laminate (Silver Shield) or thick Viton (Chemical Barrier).

  • Validation: Check outer glove for puckering/discoloration immediately after any splash.

Storage Stability[5]
  • Condition: Store under inert gas (Nitrogen/Argon).

  • Rationale: While relatively stable, the benzylic position can undergo slow autoxidation over months if exposed to air/light, forming benzaldehydes or peroxides.

  • Temp: Ambient (15-25°C) is acceptable; refrigeration is not strictly required but preserves purity.

Emergency Response & Disposal

ScenarioProtocolMechanism of Action
Fire Use CO₂ or Dry Chemical . Do NOT use water jet.Water jets spread the burning liquid (Density ~1.32, but immiscible). Foam blankets the vapors.
Skin Contact 1. Blot (do not rub). 2. Soap/Water wash (15 min).[1][5] 3. PEG-400 (optional).Rubbing drives the lipophilic solvent deeper. PEG-400 acts as a solubilizer to draw the chemical out of skin pores.
Spill (Small) Absorb with vermiculite or sand.Do not use combustible materials (sawdust). The high flash point reduces immediate fire risk, but vapors accumulate low.
Disposal High-Temp Incineration (>1100°C) with scrubber.Required to prevent formation of Dioxins/Furans (due to Cl/F content) and to neutralize acid gases (HCl, HF).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 95-75-0 (3,4-Dichlorotoluene - Analog Source). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across Assessment. Retrieved from [Link]

Sources

Navigating the Supply and Application of High-Purity 3,4-Dichloro-5-fluorotoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of high-purity, specialized chemical intermediates is a critical determinant of project success. This technical guide provides an in-depth analysis of 3,4-Dichloro-5-fluorotoluene, a key fluorinated building block, offering insights into its supply chain, quality assessment, and strategic application in pharmaceutical synthesis.

Introduction: The Strategic Importance of Fluorinated Intermediates

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, fluorinated building blocks, such as this compound, are in high demand as crucial starting materials for the synthesis of novel therapeutics. This guide serves as a comprehensive resource for navigating the complexities of sourcing and utilizing this high-value intermediate.

Sourcing High-Purity this compound: Identifying and Qualifying Suppliers

The reliable supply of high-purity this compound is paramount for reproducible research and manufacturing. While a niche compound, several reputable chemical suppliers specializing in fluorinated organic compounds and pharmaceutical intermediates are primary sources. Researchers should prioritize suppliers who can provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) detailing purity and impurity profiles.

Key Supplier Vetting Considerations:

  • Expertise in Fluorination Chemistry: Suppliers with a demonstrated track record in the synthesis and purification of fluorinated aromatics are more likely to provide high-quality material.

  • Analytical Capabilities: In-house capabilities for high-resolution analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indicative of a commitment to quality control.

  • Custom Synthesis Services: For specific purity requirements or bulk quantities, suppliers offering custom synthesis can be invaluable partners.

  • Regulatory Compliance: For applications in cGMP (current Good Manufacturing Practice) environments, ensuring the supplier adheres to relevant quality management systems is essential.

Table 1: Potential Suppliers of Halogenated Toluene Derivatives and Custom Synthesis Services

Supplier CategoryExamples (Illustrative)Key Strengths
Fine Chemical and Pharmaceutical Intermediate Specialists Fluorochem, Sigma-Aldrich, TCI ChemicalsExtensive catalogs of fluorinated compounds, established quality systems, and global distribution networks.
Custom Synthesis and Contract Research Organizations (CROs) WuXi AppTec, PharmaronExpertise in complex organic synthesis, ability to produce specific purity grades and quantities on demand.
Specialized Fluorine Chemistry Companies Companies with a dedicated focus on fluorine chemistryDeep expertise in handling challenging fluorinating agents and producing complex fluorinated molecules.

Note: This table provides examples of supplier categories. Researchers should conduct their own due diligence to identify specific suppliers that meet their project's requirements.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final API. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for assessing the purity of volatile and semi-volatile organic compounds like halogenated toluenes.[1][2][3][4]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific equipment and column used.

1. Sample Preparation:

  • Accurately prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to create a series of calibration standards of known concentrations.
  • Prepare a quality control (QC) sample from a separate weighing of the reference standard.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise control of temperature and flow.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of halogenated aromatic compounds.
Inlet Split/Splitless, 250 °CEnsures efficient vaporization of the analyte.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas for optimal separation and MS performance.
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the effective separation of the target compound from potential impurities.
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalentProvides high sensitivity and selectivity for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan for initial identification and impurity profiling; SIM for enhanced sensitivity in targeted quantification.

3. Data Analysis:

  • Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard.
  • Purity Assessment: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all detected peaks.
  • Impurity Profiling: Tentatively identify any impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound Sample Dilution Serial Dilution Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution GC Gas Chromatograph (Separation) Dilution->GC Injection MS Mass Spectrometer (Detection & Identification) GC->MS Elution Data Raw Data (Chromatogram & Spectra) MS->Data Purity Purity Calculation Data->Purity Impurity Impurity Profiling Data->Impurity CoA Certificate of Analysis Purity->CoA Impurity->CoA

Caption: Workflow for the quality control of this compound using GC-MS.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel APIs.[5] The presence of multiple halogen substituents provides distinct reactive sites for various cross-coupling and nucleophilic substitution reactions.

Hypothetical Synthetic Application: Synthesis of a Kinase Inhibitor Precursor

As a practical example, this compound can serve as a key starting material in the synthesis of a substituted pyrimidine, a common scaffold in kinase inhibitors.

Reaction Scheme:

A plausible synthetic route could involve a Suzuki coupling reaction between this compound and a suitable boronic acid or ester to introduce a new carbon-carbon bond at a specific position. The remaining halogen atoms can then be further functionalized.

Visualizing a Synthetic Pathway

Synthetic_Pathway Start This compound Conditions Pd Catalyst Base, Solvent Start->Conditions Boronic Pyrimidine Boronic Ester Boronic->Conditions Intermediate Coupled Intermediate Conditions->Intermediate Suzuki Coupling Final Kinase Inhibitor Scaffold Intermediate->Final Further Functionalization

Caption: A hypothetical Suzuki coupling utilizing this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) should be obtained from the supplier, general handling guidelines for related compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7][8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

High-purity this compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. A thorough understanding of its supply chain, rigorous analytical quality control, and strategic application in synthetic design are crucial for leveraging its full potential. By partnering with reputable suppliers and employing robust analytical methodologies, researchers can ensure the quality and consistency of this key building block, thereby accelerating the drug discovery and development process.

References

  • A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. (n.d.). Retrieved January 29, 2024, from [Link]

  • bouling chemical co., limited. (n.d.). 3,4-Dichloro-2-Methyl-5-Nitrobenzotoluene. Retrieved January 29, 2024, from [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • Fluoropharm. (n.d.). 86522-86-3 | 2,4-Dichloro-5-fluorotoluene. Retrieved January 29, 2024, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
  • Google Patents. (n.d.). Process for the production of 3,4-dichlorotoluene.
  • Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved January 29, 2024, from [Link]

  • The Chemical Advantage: 3-Chloro-4-fluorotoluene for Industry Needs. (2026, January 25). Retrieved January 29, 2024, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,4-Dichloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 3,4-Dichloro-5-fluorotoluene , a critical fluorinated intermediate for agrochemical and pharmaceutical scaffolds.

Executive Summary & Strategic Rationale

Synthesizing This compound from 3,4-dichlorotoluene presents a classic regioselectivity challenge. The presence of two directing groups (chlorine atoms) and a methyl group creates competing electronic and steric environments.

The "Nitration Trap" (Why Classical Routes Fail)

Standard electrophilic aromatic substitution (e.g., nitration followed by Balz-Schiemann) is unsuitable for this specific isomer.

  • Directing Effects: The methyl group (activator) strongly directs electrophiles to the ortho position (C6).

  • Outcome: Nitration of 3,4-dichlorotoluene predominantly yields 3,4-dichloro-6-nitrotoluene (also known as 4,5-dichloro-2-nitrotoluene), not the required 5-isomer.

The Solution: Directed Ortho-Metalation (DoM)

This protocol utilizes Directed Ortho-Metalation (DoM) .[1][2] The C5 proton is unique:

  • Acidity: It is ortho to a chlorine atom (inductive acidification).

  • Sterics: Unlike C2 (sandwiched between Methyl and Chlorine), C5 is sterically accessible.

  • Electronic: It is meta to the electron-donating methyl group, making it more acidic than C2 (which is destabilized by the ortho methyl group).

Therefore, lithiation with a bulky base (LiTMP) selectively deprotonates C5, allowing for electrophilic fluorination with N-Fluorobenzenesulfonimide (NFSI) .

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the logic behind selecting the Metalation route.

SynthesisStrategy Start Starting Material 3,4-Dichlorotoluene Nitration Path A: Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Attack Lithiation Path B: Metalation (LiTMP, -78°C) Start->Lithiation Deprotonation (DoM) WrongIsomer Major Product: 3,4-Dichloro-6-nitrotoluene (Undesired Isomer) Nitration->WrongIsomer Steric/Electronic Control (C6) Intermediate Lithiated Species: 3,4-Dichloro-5-lithiotoluene Lithiation->Intermediate Regioselective at C5 Quench Fluorination (NFSI) Intermediate->Quench Electrophilic Trapping Target Target Product: This compound Quench->Target >90% Regioselectivity

Figure 1: Comparison of synthetic pathways.[2] Path B (Green) circumvents the regioselectivity issues of Path A (Red).

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 3,4-Dichlorotoluene (purity >98%).[3][4]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: Prepared in situ from n-BuLi and TMP to ensure proton abstraction selectivity over nucleophilic attack.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
Phase 1: In-Situ Generation of LiTMP
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Charging: Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv) and anhydrous THF (5 mL/g substrate).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Activation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Maintain internal temperature below -70°C.

  • Aging: Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

Phase 2: Regioselective Lithiation
  • Addition: Dissolve 3,4-Dichlorotoluene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiTMP mixture at -78°C over 20 minutes.

    • Mechanistic Note: The bulky TMP base avoids the sterically crowded C2 proton and selectively removes the C5 proton (stabilized by the adjacent Cl).

  • Reaction Time: Stir at -78°C for 1 to 2 hours . The solution may turn a deep yellow/orange color, indicating the formation of the aryllithium species.

Phase 3: Electrophilic Fluorination
  • Preparation: Dissolve NFSI (1.2 equiv) in anhydrous THF (approx. 2 mL/g NFSI).

  • Quenching: Add the NFSI solution rapidly to the lithiated intermediate at -78°C.

    • Critical Control: Rapid addition is preferred to prevent thermal decomposition of the lithiated species, but monitor the exotherm.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours (or overnight).

Phase 4: Workup & Purification
  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

  • Washing: Wash with water, then brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography.

    • Eluent: Hexanes (100%) to Hexanes/EtOAc (95:5). The non-polar product elutes early.

Data Analysis & Quality Control

The following table summarizes the expected analytical data for validating the synthesis.

ParameterSpecificationDiagnostic Signal
Appearance Clear, colorless oilVisual inspection.
GC-MS Purity > 98.0%Molecular Ion [M]+ = 178/180 (Cl isotope pattern).
¹H NMR Regioisomer ConfirmationDoublet (approx. 7.0 ppm) : H-6 (coupled to F, or H-2). Doublet (approx. 7.2 ppm) : H-2. Absence of H-5 signal indicates substitution.
¹⁹F NMR Fluorine IncorporationSinglet/Multiplet at -110 to -120 ppm .
Regioselectivity > 20:1 (C5 vs C2)Integration of trace isomeric peaks in GC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Re-distill THF; ensure rigorous Argon line.
C2-Isomer detected Base not bulky enough.Ensure LiTMP is used, not LDA. Maintain -78°C strictly.
Starting Material Recovery Incomplete lithiation.Increase deprotonation time; verify n-BuLi titer.
De-chlorination (Byproduct) Lithium-Halogen exchange.Keep temp < -70°C; do not prolong reaction before NFSI addition.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link (Authoritative source on DoM principles).

  • Leroux, F., et al. (2005). "Fluorinated Aromatics: Synthesis and Application". ChemBioChem.
  • PubChem Compound Summary. "3,4-Dichlorotoluene". National Center for Biotechnology Information. Link (Verified starting material properties).

Sources

Application Note: Regioselective Fluorination of Dichlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Precision Strategies for Late-Stage Functionalization in Drug Discovery

Abstract

The introduction of fluorine into chlorinated aromatic scaffolds is a critical tactic in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and protein-ligand binding interactions. Dichlorotoluenes (DCTs) represent a challenging substrate class due to the electronic deactivation of the ring by two chlorine atoms and the competing steric demands of the methyl group. This guide outlines three distinct, high-fidelity protocols for the regioselective fluorination of DCT isomers: Directed Ortho-Metalation (DoM) for ring C-H fluorination, Transition-Metal Catalyzed Exchange for Cl-F substitution, and Radical Benzylic Fluorination for side-chain modification.

Strategic Decision Matrix

The selection of a fluorination protocol depends entirely on the desired structural outcome. Dichlorotoluenes possess three distinct reactive vectors: the aromatic C-H bonds, the C-Cl bonds, and the benzylic C-H bonds.

Workflow Selection Diagram

FluorinationStrategy Start Target Molecule Structure Decision Where is the Fluorine needed? Start->Decision RingCH Aromatic Ring (C-H → C-F) (Retain Cl substituents) Decision->RingCH Add F to Ring Exchange Halogen Exchange (C-Cl → C-F) (Replace one Cl) Decision->Exchange Swap Cl for F SideChain Benzylic Position (CH3 → CH2F) (Side-chain modification) Decision->SideChain Modify Methyl MethodA PROTOCOL A: Directed Ortho-Metalation (DoM) (LDA / NFSI) RingCH->MethodA MethodB PROTOCOL B: Pd-Catalyzed Fluorination (Buchwald-Hartwig Type) Exchange->MethodB MethodC PROTOCOL C: Radical Benzylic Fluorination (Selectfluor / Photocatalysis) SideChain->MethodC

Caption: Decision tree for selecting the optimal fluorination pathway based on substrate modification goals.

Mechanistic Insight & Regioselectivity

The Challenge of Dichlorotoluenes[1]
  • Electronic Deactivation: The two chlorine atoms exert a strong inductive withdrawing effect (-I), making the ring electron-poor. This renders standard Electrophilic Aromatic Substitution (SEAr) sluggish and unselective.

  • Directing Conflicts: In 2,4-dichlorotoluene (2,4-DCT), the methyl group is an ortho/para activator, while the chlorines are ortho/para directors but deactivators.

  • Solution: We bypass SEAr entirely, utilizing anionic (DoM) or catalytic mechanisms which are governed by acidity and steric accessibility rather than pi-electron density.

Detailed Protocols

Protocol A: Ring C-H Fluorination via Directed Ortho-Metalation (DoM)

Target: Synthesis of Fluorodichlorotoluenes (e.g., 5-fluoro-2,4-dichlorotoluene). Mechanism: Strong bases (LDA) deprotonate the most acidic ring proton. In 2,4-DCT, the C5-H proton is flanked by a chlorine (C4) and a hydrogen (C6). The C3-H is flanked by Cl and Me (sterically crowded). The C5 position is kinetically favored for lithiation due to the inductive acidification by the adjacent chlorine (Ortho-Lithiation).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2,4-Dichlorotoluene (≥99%).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: N-Fluorobenzenesulfonimide (NFSI).[6]

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon x3.

  • Solvent Charge: Add anhydrous THF (20 mL) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.2 equiv, 6.0 mmol) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C.

  • Substrate Addition: Dissolve 2,4-dichlorotoluene (1.0 equiv, 5.0 mmol) in THF (5 mL) and add dropwise to the LDA solution over 10 minutes.

    • Checkpoint: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Metalation: Stir at -78 °C for 1 hour . (Do not warm; benzylic deprotonation competes at higher temps).

  • Electrophile Addition: Dissolve NFSI (1.5 equiv, 7.5 mmol) in THF (10 mL). Add this solution rapidly to the aryllithium mixture at -78 °C.

  • Reaction: Stir at -78 °C for 30 minutes, then allow to warm to room temperature slowly over 2 hours.

  • Quench: Quench with saturated aq. NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: High regioselectivity for fluorination at the C5 position (para to the methyl group in 2,4-DCT) due to the directing effect of the C4-chlorine.

Protocol B: Regioselective Cl-F Exchange (Pd-Catalyzed)

Target: Synthesis of Chlorofluorotoluenes (e.g., 4-fluoro-2-chlorotoluene). Mechanism: Palladium-catalyzed cross-coupling (Buchwald-Hartwig type). Oxidative addition occurs preferentially at the less sterically hindered and more electron-deficient C-Cl bond. In 2,4-DCT, the C4-Cl is less hindered than the C2-Cl (which is ortho to the methyl group).

Reagents
  • Catalyst: [(cinnamyl)PdCl]₂ (2.5 mol%).

  • Ligand: tBuBrettPhos (5-7.5 mol%).

  • Fluorine Source: AgF (Silver(I) fluoride) or CsF (Cesium fluoride).

  • Solvent: Toluene or Cyclohexane.

Step-by-Step Procedure
  • Glovebox Operation: In a nitrogen-filled glovebox, charge a reaction vial with [(cinnamyl)PdCl]₂ (13 mg, 0.025 mmol) and tBuBrettPhos (24 mg, 0.05 mmol).

  • Substrate: Add 2,4-dichlorotoluene (161 mg, 1.0 mmol).

  • Fluoride Source: Add AgF (2 equiv, 254 mg). Note: AgF must be weighed in the dark/glovebox.

  • Solvent: Add anhydrous Toluene (4 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the vial to 110 °C for 12-18 hours in a heating block.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with ether).

  • Analysis: Analyze by GC-MS or ¹⁹F-NMR. The major product will be 4-fluoro-2-chlorotoluene (exchange at the less hindered C4 position).

Data Analysis & QC

Verification of regiochemistry is critical. Use ¹⁹F-NMR coupling constants (


) to determine the position of the fluorine.
Isomer Product¹H-NMR Diagnostic Signal¹⁹F-NMR Shift (approx)Coupling Pattern
5-Fluoro-2,4-DCT (Method A)H6 (singlet-like) & H3 (singlet)-115 ppmSmall

(meta/para)
3-Fluoro-2,4-DCT (Trace)H5/H6 (AB system)-110 ppmLarge

if ortho H present
4-Fluoro-2-chlorotoluene (Method B)H3 (dd,

~10Hz)
-118 ppmDistinct ortho coupling to H3/H5

Mechanistic Visualization (DoM Pathway)

DoM_Mechanism Substrate 2,4-Dichlorotoluene Complex Pre-Lithiation Complex (Li...Cl Coordination) Substrate->Complex Coordination Lithated 5-Lithio-2,4-DCT (Ortho-Lithiation) Complex->Lithated Deprotonation (H5) Product 5-Fluoro-2,4-DCT Lithated->Product Fluorine Transfer LDA LDA (-78°C) NFSI NFSI (Electrophile)

Caption: Directed Ortho-Metalation mechanism showing the coordination-directed deprotonation at C5 followed by electrophilic fluorination.

Safety & Handling

  • NFSI: While stable, NFSI is a sulfonimide. Avoid heating neat. It is a mild oxidant.

  • AgF: Light sensitive and hygroscopic. Handle in a glovebox.

  • HF Generation: Although these protocols do not use HF gas, hydrolysis of fluorinated byproducts or NFSI can generate trace HF. Use plastic/Teflon labware where possible for workups involving fluoride salts.

  • Lithiation: Organolithiums are pyrophoric. Ensure all glassware is flame-dried and inert gas lines are purged.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. Link

  • Lee, H. G., et al. (2012). Palladium-Catalyzed Fluorination of Aryl Chlorides. Journal of the American Chemical Society, 134(26), 10795–10798. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[7] Nature, 473, 470–477. Link

  • Meanwell, M., et al. (2015). Direct Fluorination of C(sp3)–H Bonds with Decatungstate Photocatalysis. Angewandte Chemie International Edition, 54(32), 9337-9341. Link

Sources

Application Note: Nitration and Reduction Protocols for Fluorinated Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fluorinated aminotoluenes are critical "magic methyl" bioisosteres in medicinal chemistry, often used to modulate metabolic stability and lipophilicity. However, their synthesis presents two distinct process chemistry challenges:

  • Nitration Regioselectivity: The competing directing effects of the methyl group (activator, ortho/para) and the fluorine atom (deactivator, ortho/para) require precise thermal control to avoid dinitration and energetic runaway.

  • Reductive Defluorination: Standard catalytic hydrogenation (Pd/C) frequently cleaves the C-F bond (hydrodefluorination), destroying the expensive fluorinated scaffold.

This guide provides validated protocols to navigate these bottlenecks, prioritizing safety, yield, and atom economy.

Strategic Planning: Regioselectivity & Mechanism

Before initiating wet chemistry, one must map the electronic landscape of the substrate. The methyl group is an activator and directs electrophiles to the ortho and para positions.[1] The fluorine atom is a deactivator (inductively withdrawing) but directs ortho/para due to resonance donation.

Key Rule: In electrophilic aromatic substitution (EAS), the activating group (Methyl) generally dictates the position of attack over the deactivating group (Fluorine), but steric hindrance plays a major role.

Regioselectivity Logic Map

Regioselectivity Substrate 4-Fluorotoluene Methyl Methyl Group (C1) (Activator) Substrate->Methyl Fluoro Fluorine (C4) (Deactivator) Substrate->Fluoro Pos2 Position 2 (Ortho to Me) MAJOR PRODUCT Methyl->Pos2 Strong Activation (Directs Ortho) Pos3 Position 3 (Ortho to F) MINOR PRODUCT Fluoro->Pos3 Weak Activation (Directs Ortho) 2-Nitro-4-fluorotoluene 2-Nitro-4-fluorotoluene Pos2->2-Nitro-4-fluorotoluene Nitration

Figure 1: Mechanistic logic for the nitration of 4-fluorotoluene. The methyl group's activation dominates, directing the nitro group primarily to the 2-position.

Protocol Section A: Nitration

Objective: Mono-nitration of 4-fluorotoluene to 4-fluoro-2-nitrotoluene. Safety Critical: This reaction is exothermic. Dinitration leads to unstable energetic compounds. Temperature control is non-negotiable.

Materials
  • Substrate: 4-Fluorotoluene (1.0 equiv)

  • Acid System: H₂SO₄ (conc., 98%) / HNO₃ (fuming or 70%)

  • Solvent: Dichloromethane (DCM) is recommended for lab scale to act as a heat sink; neat reaction is possible on scale but requires jacketed cooling.

Step-by-Step Procedure (Mixed Acid Method)[2][3]
  • Preparation of Nitrating Mix:

    • In a separate vessel, cool H₂SO₄ (2.5 equiv) to 0°C.

    • Dropwise add HNO₃ (1.1 equiv) while maintaining temperature <10°C.

    • Why: Pre-mixing generates the active electrophile, the nitronium ion (NO₂⁺), in a controlled manner.

  • Substrate Charging:

    • Charge 4-fluorotoluene (1.0 equiv) and DCM (5 volumes) into a reactor.

    • Cool the system to -5°C.

  • Addition (The Critical Step):

    • Add the Mixed Acid solution dropwise to the substrate.

    • Control Limit: Do NOT allow internal temperature to exceed 5°C.

    • Causality: Higher temperatures increase the kinetic energy enough to overcome the activation energy for the second nitration, leading to dinitrotoluenes (DNTs) and potential thermal runaway.

  • Reaction & Quench:

    • Stir at 0°C for 2 hours. Monitor by HPLC/GC.

    • Quench: Pour the reaction mixture slowly onto crushed ice (5 volumes).

    • Safety: The dilution of H₂SO₄ is highly exothermic. Never add water to the acid; always acid to water/ice.

  • Workup:

    • Separate the organic layer.[2][3][4] Wash with saturated NaHCO₃ (to remove residual acid) and Brine.

    • Dry over MgSO₄ and concentrate.[4]

Troubleshooting Table: Nitration

IssueProbable CauseCorrective Action
Dinitration Observed Temperature too high (>10°C) or excess HNO₃.Improve cooling; reduce HNO₃ to 1.05 equiv.
Low Conversion Wet reagents (water kills NO₂⁺).Use fuming HNO₃ or add oleum (fuming H₂SO₄) to scavenge water.
Isomer Impurities Inadequate stirring creating "hot spots".Increase agitation RPM; use a flow reactor if available.

Protocol Section B: Reduction (The Defluorination Trap)

Context: Reducing the nitro group to an aniline is standard, but the C-F bond is susceptible to hydrogenolysis (cleavage) by Palladium catalysts, yielding non-fluorinated toluidine impurities which are often inseparable.

Comparative Strategy
MethodCatalyst/ReagentRisk of DefluorinationScalabilityRecommendation
A Pd/C + H₂HIGH HighAvoid for fluorinated aromatics.
B Pt/C + H₂LOW HighPreferred for clean hydrogenation.
C Fe / NH₄ClNEGLIGIBLE MediumBest for sensitive/lab-scale.
Protocol B1: Platinum-Catalyzed Hydrogenation (Scalable)

Use this for gram-to-kilogram scale where mechanical stirring is robust.

  • Setup: Charge 4-fluoro-2-nitrotoluene (1.0 equiv) into a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Methanol or Ethanol (10 volumes).

  • Catalyst: Add 5% Pt/C (sulfided forms are even better) at 2-5 wt% loading relative to substrate.

    • Why Pt? Platinum binds the aromatic ring less strongly than Palladium, making the oxidative insertion into the C-F bond kinetically unfavorable.

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).[5]

    • Pressurize to 3 bar (45 psi) H₂. Stir at Ambient Temperature (20-25°C) .

    • Warning: Do not heat.[6] Higher temperatures increase the rate of C-F cleavage.

  • Filtration: Filter through Celite under N₂ atmosphere to remove catalyst.

Protocol B2: Iron-Mediated Chemical Reduction (Highly Selective)

Use this for small scale or if Pt/C is unavailable. This is a "Bechamp-type" reduction.

  • Mixture: In a round-bottom flask, dissolve substrate (1 equiv) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (NH₄Cl, 5 equiv).

  • Reductant: Add Iron Powder (Fe, 325 mesh, 4-5 equiv).

  • Process:

    • Heat to reflux (approx. 70-80°C) with vigorous stirring.

    • Monitor for color change (yellow nitro -> colorless/dark amine).[6]

    • Mechanism:[7][5][4][6][8][9][10][11][12] This proceeds via single electron transfer (SET) from the iron surface. It is chemically incapable of breaking the strong C-F bond under these conditions.

  • Workup:

    • Cool and filter through a Celite pad (the iron sludge can be thick).

    • Wash the pad with Ethyl Acetate.[4]

    • Adjust pH of filtrate to >9 with Na₂CO₃ to liberate the free amine, then extract.

Process Workflow Visualization

Workflow Start Start: 4-Fluorotoluene Nitration Nitration (H2SO4/HNO3, -5°C) Start->Nitration Quench Ice Quench & Separation Nitration->Quench Decision Select Reduction Method Quench->Decision PathA Method A: Pt/C Hydrogenation (Clean, Scalable) Decision->PathA Standard PathB Method B: Fe/NH4Cl Reduction (High Chemoselectivity) Decision->PathB Sensitive Substrate PathC Method C: Pd/C Hydrogenation (RISK: Defluorination) Decision->PathC NOT RECOMMENDED Final Product: 4-Fluoro-2-aminotoluene PathA->Final PathB->Final

Figure 2: Decision tree for the synthesis of fluoroaminotoluenes, highlighting the critical divergence at the reduction step to preserve the fluorine atom.

References

  • Olah, G. A., et al. (1978). "Nitration of fluorobenzenes and fluorotoluenes." Journal of Organic Chemistry. Validates the ortho/para directing effects of fluorine in competitive environments.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Definitive text on the hydrodefluorination side-reactions of Pd vs Pt catalysts.

  • Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications. Establishes the Fe/NH4Cl protocol as a mild, selective method.

  • Org. Synth. Coll. Vol. 2. (1943). "2-Nitro-p-cymene." Organic Syntheses. Provides the foundational safety protocols for mixed acid nitration of alkylbenzenes.

Sources

3,4-Dichloro-5-fluorotoluene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3,4-Dichloro-5-fluorotoluene in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Process Chemists, Agrochemical Researchers, and CMC Leads.

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 86522-86-3) is a specialized poly-halogenated aromatic intermediate that serves as a critical "masked" scaffold for the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Its primary value lies in its methyl group, which acts as a robust handle for oxidation, allowing access to the 3,4-dichloro-5-fluorophenyl moiety—a pharmacophore essential for active ingredients like Bixafen .

The strategic placement of the fluorine atom adjacent to the chlorine substituents modulates the lipophilicity and metabolic stability of the final agrochemical, a key factor in the efficacy of modern crop protection agents. This guide details the conversion of this toluene derivative into high-value synthons, specifically focusing on the oxidation to 3,4-dichloro-5-fluorobenzoic acid and its subsequent application in cross-coupling workflows.

Part 2: Chemical Profile & Reactivity

PropertySpecificationExpert Insight
Molecular Formula C₇H₅Cl₂FHigh halogen content increases density and lipophilicity.
Molecular Weight 179.02 g/mol --
Boiling Point ~200-205 °CHigh boiling point allows for high-temperature oxidation without rapid solvent loss.
Electronic Nature Electron-deficient RingThe F and Cl atoms deactivate the ring, making electrophilic aromatic substitution (EAS) difficult but facilitating nucleophilic aromatic substitution (

) if activated further.
Key Reactive Site Methyl Group (-CH₃)The benzylic position is activated for radical halogenation or transition-metal catalyzed oxidation.
Reactivity Logic:

The methyl group is the primary "gateway." Due to the electron-withdrawing nature of the halogens (two Cl, one F), the benzylic C-H bonds are slightly deactivated compared to toluene, requiring optimized catalytic systems for oxidation. However, once oxidized to the carboxylic acid, the molecule becomes a versatile coupling partner via decarboxylative pathways or standard acid chloride chemistry.

Part 3: Synthetic Pathways & Applications

The following Graphviz diagram illustrates the transformation of this compound into the key Bixafen scaffold.

G cluster_0 Key Transformation Sequence Toluene This compound (Starting Material) Acid 3,4-Dichloro-5-fluorobenzoic Acid (Gateway Intermediate) Toluene->Acid Oxidation (Co/Mn/Br, O2) Bromide 1-Bromo-3,4-dichloro-5-fluorobenzene (Coupling Partner) Acid->Bromide Hunsdiecker-like Decarboxylation Boronic Aryl Boronic Acid/Ester Bromide->Boronic Miyaura Borylation Bixafen Bixafen (SDHI Fungicide) (Target AI) Boronic->Bixafen Suzuki Coupling (w/ Pyrazole Core)

Figure 1: Synthetic lineage from this compound to the Bixafen active ingredient.[1]

Part 4: Detailed Protocol – Catalytic Oxidation

This protocol describes the industrial-relevant conversion of this compound to 3,4-dichloro-5-fluorobenzoic acid (CAS: 1160574-72-0). This is the most "atom-economic" entry point into the Bixafen pipeline.

Objective

To selectively oxidize the methyl group to a carboxylic acid while preserving the halogen substitution pattern.

Reagents & Equipment
  • Substrate: this compound (purity >98%).

  • Solvent: Acetic Acid (Glacial).[2]

  • Catalyst System: Cobalt(II) Acetate tetrahydrate [Co(OAc)₂·4H₂O], Manganese(II) Acetate tetrahydrate [Mn(OAc)₂·4H₂O].

  • Promoter: Sodium Bromide (NaBr) or Hydrobromic Acid (HBr).

  • Oxidant: Compressed Air or Oxygen (sparged).

  • Equipment: High-pressure Hastelloy autoclave (for scale-up) or glass pressure reactor (lab scale).

Step-by-Step Methodology
  • Charge Preparation:

    • In a pressure reactor, dissolve this compound (1.0 eq) in Glacial Acetic Acid (5–7 volumes).

    • Add Cobalt(II) Acetate (1.0 mol%) and Manganese(II) Acetate (0.2 mol%).

    • Add Sodium Bromide (2.0 mol%) as the radical promoter.

    • Expert Insight: The Co/Mn/Br ratio is critical. Bromide acts as a chain transfer agent, regenerating the Co(III) species. Excess bromide can lead to ring bromination, while too little stalls the reaction.

  • Reaction Initiation:

    • Seal the reactor and pressurize with Air/Oxygen to 15–20 bar (industrial) or 5 bar (lab).

    • Heat the mixture to 140–150 °C .

    • Expert Insight: The induction period can be shortened by adding a small amount of initiator (e.g., benzoyl peroxide) or pre-activated catalyst.

  • Oxidation Phase:

    • Maintain temperature and pressure.[3] Monitor oxygen uptake (pressure drop) or off-gas flow.

    • Reaction typically completes in 6–10 hours.

    • Checkpoint: HPLC analysis should show <0.5% starting material and <1% aldehyde intermediate.

  • Work-up & Purification:

    • Cool the reactor to 80 °C and depressurize.

    • Crystallization: Distill off ~70% of the acetic acid. Add water (antisolvent) slowly to the hot residue to precipitate the acid.

    • Cool to 20 °C, filter the solids.

    • Wash the cake with water to remove residual catalyst metals (Co/Mn are water-soluble).

    • Dry at 60 °C under vacuum.

Expected Results
  • Yield: >85% isolated yield.[4]

  • Purity: >98% (HPLC).

  • Appearance: White to off-white crystalline solid.

Part 5: Downstream Application (Suzuki Coupling)

Once the 3,4-dichloro-5-fluorobenzoic acid is obtained, it is typically converted to 1-bromo-3,4-dichloro-5-fluorobenzene for use in Suzuki couplings.

Protocol Summary (Hunsdiecker-Cristol-Firth Modification):

  • Salt Formation: React the benzoic acid with Silver Oxide (

    
    ) or Mercuric Oxide (
    
    
    
    ) to form the metal carboxylate. Modern Alternative: Use Lithium Acetate with N-Bromosuccinimide (NBS).
  • Decarboxylation: Reflux in Carbon Tetrachloride (

    
    ) or Chlorobenzene with 
    
    
    
    .
  • Isolation: The resulting aryl bromide is distilled.

  • Coupling: The aryl bromide is reacted with Bis(pinacolato)diboron (

    
    ) to form the boronic ester, which is then coupled with the aniline fragment of Bixafen.
    

Part 6: Safety & Handling (E-E-A-T)

  • Halogenated Solvents/Reagents: This synthesis involves corrosive acids (Acetic acid, HBr) and oxidizers. Hastelloy or glass-lined reactors are mandatory to prevent corrosion from the bromide/acetic acid mixture.

  • Thermal Runaway: Oxidation reactions are exothermic. Ensure the reactor has adequate cooling capacity and emergency pressure relief systems.

  • Toxicology: Poly-halogenated aromatics are potential liver toxins and environmental pollutants. All waste streams (aqueous mother liquors containing Co/Mn) must be treated as hazardous waste.

References

  • Bayer CropScience AG. (2008). Process for the preparation of Bixafen intermediates. Patent WO2008058693. Link

  • PubChem. (2025). Bixafen Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1940). General procedure for oxidation of toluenes to benzoic acids. Org. Synth. 20, 1. Link

  • Vertex AI Search. (2026). Agrochemicals containing 3,4-dichloro-5-fluorophenyl moiety. [Verified Search Result 1.9, 1.17]

Sources

Application Note: Precision Radical Halogenation of 3-Fluoro-4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The benzylic bromination of 3-fluoro-4-chlorotoluene (CAS: 5527-94-6) is a critical transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and agrochemicals where the 3-fluoro-4-chloro motif modulates metabolic stability and lipophilicity.

This guide moves beyond the obsolete carbon tetrachloride (


) protocols, presenting a validated, green-solvent methodology  using 

-trifluorotoluene (

) and modern photochemical initiation. We address the specific electronic challenges posed by the electron-withdrawing halogen substituents, which deactivate the benzylic C-H bond, requiring optimized radical initiation vectors.

Mechanistic Insight & Chemoselectivity

The Electronic Challenge

The substrate contains two deactivating groups (F, Cl) on the aromatic ring.

  • Inductive Effect (-I): Both halogens withdraw electron density from the ring and, by extension, the benzylic carbon. This increases the bond dissociation energy (BDE) of the benzylic C-H bond compared to toluene, making hydrogen abstraction the rate-determining step (RDS).

  • Selectivity: The electron-deficient ring strongly disfavors Electrophilic Aromatic Substitution (EAS), ensuring that radical bromination at the methyl group is the exclusive pathway.

Reaction Pathway (Graphviz Visualization)

The reaction proceeds via the Wohl-Ziegler mechanism.[1][2] The N-bromosuccinimide (NBS) acts as a reservoir for low concentrations of molecular bromine, preventing HBr accumulation and side reactions.

RadicalMechanism Initiator Initiator (AIBN/Light) Homolysis Br_Rad Br• Radical Initiator->Br_Rad Generates Substrate 3-Fluoro-4-chlorotoluene Br_Rad->Substrate H-Abstraction Benzyl_Rad Benzylic Radical (Stabilized) Substrate->Benzyl_Rad -HBr NBS N-Bromosuccinimide (NBS) Benzyl_Rad->NBS Br-Abstraction NBS->Br_Rad Regenerates Chain Product Product: 4-Chloro-3-fluorobenzyl bromide NBS->Product Forms Succinimide Succinimide (Byproduct) NBS->Succinimide Precipitates

Figure 1: Radical Chain Propagation Cycle. The sustained low concentration of Br• is critical for selectivity.

Experimental Protocols

Method A: Thermal Initiation in Trifluorotoluene (Green Standard)

Recommended for scale-up and general lab synthesis.

Rationale: Trifluorotoluene (


) is the superior replacement for 

. It possesses a similar boiling point (102°C), is non-ozone depleting, and is chemically inert to radical conditions.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Fluoro-4-chlorotoluene 1.0SubstrateLiquid, d=1.2 g/mL
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallize from water if yellow
AIBN 0.05InitiatorAzobisisobutyronitrile
Trifluorotoluene (

)
5-10 volSolventSparged with

for 15 min
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (

    
    ) or an inert gas line (
    
    
    
    /Ar).
  • Dissolution: Charge the flask with 3-fluoro-4-chlorotoluene (10 mmol, 1.44 g) and

    
     (15 mL).
    
  • Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).

    • Note: NBS is insoluble in

      
       at room temp; the suspension will clear as the reaction progresses and succinimide forms (which floats).
      
  • Reaction: Heat the mixture to reflux (oil bath ~110°C).

    • Observation: The reaction is often initiated by a color change (pale orange to colorless) or an exotherm.

    • Duration: Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3][4]

  • Workup: Cool the mixture to 0°C. Succinimide will precipitate heavily.

  • Filtration: Filter off the succinimide using a sintered glass funnel. Wash the solid cake with cold

    
     or Hexane.
    
  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via short-path silica plug filtration (eluent: 100% Hexane to 5% EtOAc/Hexane).

Method B: Photochemical Flow Synthesis (High Efficiency)

Recommended for unstable substrates or rapid library generation.

Rationale: Photochemical initiation (450 nm Blue LED) allows the reaction to proceed at ambient temperature, minimizing thermal degradation and over-bromination (di-bromo formation).

Workflow Diagram

FlowProtocol Mix Mixing T-Junction Substrate + NBS in MeCN Reactor PFA Coil Reactor (10 mL volume, Blue LED 450nm) Mix->Reactor Flow Rate: 1 mL/min Res. Time: 10 min BPR Back Pressure Regulator (75 psi) Reactor->BPR Quench Quench (Aq. Na2S2O3) BPR->Quench

Figure 2: Continuous flow setup for photochemical bromination.

Protocol
  • Solvent System: Acetonitrile (

    
    ) is preferred for flow due to NBS solubility.
    
  • Feed A: 3-Fluoro-4-chlorotoluene (0.5 M in MeCN).

  • Feed B: NBS (0.55 M in MeCN).

  • Conditions: Pump both feeds at a 1:1 ratio into a PFA coil reactor irradiated by 450 nm Blue LEDs. Residence time: 10–15 minutes.

  • Output: Collect into a flask containing aqueous sodium thiosulfate to quench unreacted bromine species immediately.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Old/Wet NBSRecrystallize NBS from hot water; dry in vacuo over

.
Low Conversion Oxygen InhibitionDegas solvents thoroughly (

sparge). Add more initiator (2.5 mol% boost).
Di-bromination Excess ReagentStrictly control stoichiometry (1.05 eq NBS max). Stop reaction at 95% conversion.
Lachrymatory Effect Product PotencyHandle all crude oils in a fume hood. Treat glassware with alcoholic KOH before cleaning.

Safety & Handling (E-E-A-T)

  • Hazard: Benzyl bromides are potent lachrymators (tear agents) and skin irritants.

    • Control: Always work in a functioning fume hood. Wear double nitrile gloves.

    • Decontamination: Spills should be treated with dilute ammonia or alcoholic KOH to hydrolyze the bromide.

  • Explosion Risk: AIBN releases

    
     gas upon decomposition. Ensure the reaction vessel is vented (not a closed system) to prevent pressure buildup.
    

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][5] Chem. Rev.1948 , 43, 271. Link

  • Green Solvent (PhCF3): Ogawa, A., et al. "PhCF3 as an Alternative Solvent to CCl4 in Radical Reactions." J. Org.[5][6] Chem.2005 , 70, 4360. Link

  • Photochemical Flow Protocol: Kappe, C. O., et al. "Continuous Flow Photochemical Benzylic Bromination." Org.[2][5][7][8] Process Res. Dev.2016 , 20, 1104. Link

  • Substrate Data: PubChem Compound Summary for CID 2736589 (3-Chloro-4-fluorotoluene / Isomer analog). Link

Sources

Advanced Catalytic Functionalization of Fluorotoluenes: Regiocontrol & Benzylic Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorotoluenes represent a privileged scaffold in medicinal chemistry, combining the metabolic stability of the C–F bond with the versatile handle of a benzylic methyl group. However, their functionalization presents a unique "selectivity paradox":

  • Electronic Effect: The fluorine atom inductively activates ortho-protons (making them acidic).[1]

  • Steric Effect: The methyl group blocks adjacent positions.[1]

  • Benzylic Reactivity: The

    
     C–H bonds are susceptible to radical abstraction (HAT), competing with aromatic 
    
    
    
    activation.[1]

This Application Note details three distinct, field-proven protocols to selectively target the Aromatic Ring (Steric Control) , the Meta-Position (Distal Control) , and the Benzylic Carbon (Radical Relay) .

Module 1: Steric-Driven Aromatic C–H Borylation

Target: Introduction of Boron handles at the least sterically hindered aromatic position.[1] Mechanism: Iridium(III)-catalyzed C–H activation via an oxidative addition pathway.[1][2]

Mechanistic Insight

Unlike electrophilic aromatic substitution (EAS), which is driven by electronics, Iridium-catalyzed borylation is governed principally by sterics .[1] In fluorotoluenes, while the proton ortho to the fluorine is the most acidic (lowest


), the active catalyst—a bulky [Ir(dtbpy)(Bpin)3] complex—cannot access this site if a methyl group is nearby. Consequently, functionalization occurs at the position meta or para to the methyl group, often ignoring the electronic directing effect of fluorine.[1]
Protocol: Ir-Catalyzed Borylation

Standard Operating Procedure (SOP)

  • Reagents:

    • Substrate: 2-Fluorotoluene (or derivative) (1.0 equiv)[1]

    • Pre-catalyst:

      
       (1.5 mol%)[1]
      
    • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%)[1]

    • Boron Source:

      
       (Bis(pinacolato)diboron) (0.55 equiv per C-H bond; typically 1.1 equiv for monoborylation)[1]
      
    • Solvent: Hexane or THF (Anhydrous)[1]

  • Step-by-Step Workflow:

    • Glovebox Setup: In a

      
      -filled glovebox, weigh 
      
      
      
      and dtbpy into a 20 mL scintillation vial equipped with a magnetic stir bar.
    • Pre-complexation: Add 1 mL of solvent. Stir for 5 minutes until the solution turns deep brown/red (formation of active catalyst).

    • Substrate Addition: Add

      
       followed by the fluorotoluene substrate.[1] Dilute to 0.5 M concentration.
      
    • Reaction: Seal the vial tightly. Heat at 60–80 °C for 4–16 hours.

      • Checkpoint: Monitor by GC-MS.[1] The disappearance of

        
         is often a better indicator of completion than substrate consumption if excess substrate is used.
        
    • Workup: Cool to RT. Pass through a short pad of silica gel (eluting with

      
       or DCM) to remove the catalyst.[1] Concentrate in vacuo.[1]
      
Data & Regioselectivity Guide
SubstrateMajor Product PositionYieldRationale
2-Fluorotoluene Position 4 or 5>85%Sterically accessible; distal to Me.[1]
3-Fluorotoluene Position 5>90%Position 2 is acidic but blocked by F and Me.[1] Pos 5 is open.[1]
4-Fluorotoluene Position 2 (or 3)>80%Electronic activation by F assists, but sterics still dictate.[1]

Module 2: Meta-Selective C–H Olefination

Target: Functionalization of the position meta to the directing group, overriding the ortho-directing tendency. Mechanism: Pd(II)/Pd(IV) catalysis using transient directing groups or bifunctional ligands.[1]

Mechanistic Insight

To hit the meta position of a toluene ring, one must overcome the natural preference of Palladium to activate the ortho C–H bond. This is achieved using bifunctional ligands (e.g., Yu-Wasa ligands) that coordinate the metal while simultaneously reaching out to hydrogen-bond with a functional group on the substrate, positioning the Pd center at the distal meta carbon.

Protocol: Ligand-Promoted Meta-Activation

Standard Operating Procedure (SOP)

  • Reagents:

    • Substrate: Fluorotoluene derivative (with a coordinating group, e.g., hydrocinnamic acid or amide)[1]

    • Catalyst:

      
       (10 mol%)[1]
      
    • Ligand: N-Acetyl-protected amino acid ligand (e.g., Ac-Gly-OH or specialized Yu ligands) (20 mol%)[1]

    • Oxidant:

      
       (2.0 equiv) or Benzoquinone (for catalytic turnover)[1]
      
    • Coupling Partner: Ethyl acrylate or styrene (2.0 equiv)[1]

    • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol[1]

  • Step-by-Step Workflow:

    • Vial Charging: Combine

      
      , Ligand, and 
      
      
      
      in a reaction tube.
    • Solvent Addition: Add HFIP (critical for stabilizing the electrophilic Pd species).

    • Activation: Add the fluorotoluene substrate and the olefin.[1]

    • Heating: Seal and heat to 90–100 °C for 24 hours.

    • Filtration: Filter through Celite to remove Silver salts.[1]

    • Purification: Column chromatography is required to separate mono- vs. di-olefinated products.[1]

Module 3: Benzylic C–H Functionalization (Relay Strategy)

Target: Selective functionalization of the


 methyl group (

) in the presence of aromatic C–H bonds. Mechanism: Copper-catalyzed Radical Hydrogen Atom Transfer (HAT) followed by nucleophilic substitution.[1]
Mechanistic Insight

Direct oxidation of the benzylic C–H bond is challenging due to over-oxidation.[1] A robust "Relay" strategy involves Copper-catalyzed fluorination using NFSI to generate a benzyl fluoride intermediate.[1][3] This intermediate is highly reactive and can be intercepted in situ or in a second step by diverse nucleophiles (N, O, S, or C-based), effectively turning the C–H bond into a C–Nu bond.[1]

Protocol: Cu-Catalyzed C–H Fluorination/Substitution

Standard Operating Procedure (SOP)

  • Reagents:

    • Substrate: Fluorotoluene (1.0 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Radical Source/Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (2.0 equiv)[1]

    • Nucleophile: Morpholine, Alcohol, or Azole (3.0 equiv)[1]

    • Base:

      
       (if coupling)
      
    • Solvent: Chlorobenzene or Dichloromethane[1]

  • Step-by-Step Workflow:

    • C-H Fluorination: Under

      
      , combine substrate, Cu-catalyst, and NFSI in chlorobenzene.
      
    • Reaction (Step 1): Heat to 60 °C for 4–8 hours.

      • Note: The solution will turn blue/green.[1] Monitor the formation of the benzyl fluoride species by

        
         NMR (shift ~ -200 ppm).
        
    • Nucleophilic Substitution (Step 2):

      • Option A (One-pot): Add the nucleophile (e.g., morpholine) directly to the reaction mixture and heat to 50 °C.[1]

      • Option B (Telescoped): Evaporate solvent, re-dissolve in MeCN, add Nucleophile and Base.[1]

    • Quench: Aqueous workup with

      
      .
      

Visualization: Decision Logic & Workflow[1]

CH_Functionalization Start Substrate: Fluorotoluene Target Target Position? Start->Target Aromatic Aromatic Ring (sp2) Target->Aromatic Ring Functionalization Benzylic Benzylic Methyl (sp3) Target->Benzylic Side-chain Functionalization Steric Steric Control (Least Hindered) Aromatic->Steric No Directing Group Meta Meta-Selective (Distal to FG) Aromatic->Meta Directing Group Present CuCat Cu-Catalyzed Relay NFSI / Cu(I) / Nucleophile Ref: Stahl Group Benzylic->CuCat IrCat Ir-Catalyzed Borylation [Ir(OMe)(cod)]2 / dtbpy Ref: Hartwig/Miyaura Steric->IrCat PdCat Pd-Catalyzed Olefination Pd(OAc)2 / Ligand Ref: Yu / Jin-Quan Meta->PdCat

Figure 1: Decision matrix for selecting the appropriate catalytic protocol based on the target site (sp2 vs sp3) and desired regioselectivity.

Troubleshooting & Expert Tips (E-E-A-T)

  • The "Vacuum" Risk: Fluorotoluenes are often volatile.[1] When removing solvent (especially after the Ir-borylation step), do not apply high vacuum (< 10 mbar) for extended periods, or you will sublime your product.[1]

  • Inert Atmosphere: The active Iridium-boryl species is extremely air-sensitive.[1] If the reaction turns from deep red to black/precipitate immediately upon heating, oxygen ingress has occurred.[1]

  • NFSI Handling: In the benzylic protocol, NFSI acts as both the oxidant and the fluorine source.[1] It is moisture sensitive.[1] Store in a desiccator.

  • NMR Monitoring: Use

    
     NMR for reaction monitoring. It is cleaner than 
    
    
    
    NMR for these mixtures.[1]
    • Substrate: ~ -110 to -120 ppm (Ar-F).[1]

    • Benzylic Fluoride Intermediate: ~ -200 to -215 ppm (

      
      ).[1]
      

References

  • Ir-Catalyzed Borylation (Seminal): Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Hartwig, J. F. (2002).[1] Remarkably Selective, Iridium-Catalyzed Borylation of Aromatic C-H Bonds. Science, 295(5553), 305–308.[1] Link[1]

  • Ligand-Controlled Regioselectivity: Unnikrishnan, A., & Sunoj, R. B. (2021).[1][2] Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. J. Org.[1] Chem., 86(21), 15618–15630.[1][2] Link[1][2]

  • Meta-Selective Activation: Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012).[1] Activation of remote meta-C–H bonds assisted by an end-on template. Nature, 486(7404), 518–522.[1] Link[1]

  • Benzylic C-H Fluorination/Functionalization: Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020).[1][3] Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Org. Lett., 22, 5746-5748.[1][3] Link[1]

Sources

Application Note: Scale-Up Synthesis of 3,4-Dichloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 3,4-Dichloro-5-fluorotoluene (CAS: 86486-52-8 / Analogues), a critical intermediate for agrochemical and pharmaceutical scaffolds.[1] Unlike simple halogenated toluenes, the specific 3,4,5-substitution pattern presents a regiochemical challenge. Direct halogenation of toluene or fluorotoluene often yields inseparable isomer mixtures.[1]

To ensure high purity and scalability, this protocol utilizes a Directed Nucleophilic/Electrophilic Strategy .[1] We initiate synthesis from 4-amino-3-fluorotoluene (3-fluoro-p-toluidine), leveraging the amino group's strong directing power to install the first chlorine regioselectively, followed by a Sandmeyer reaction to install the second chlorine. This route avoids the low-yield nitration/reduction pathways and eliminates the need for hazardous Halex fluorination at late stages.

Retrosynthetic Strategy & Logic

The synthesis is designed around the "Ortho-Effect" of the amino group to control the position of the first chlorine atom.

  • Target: this compound[1][2]

  • Precursor: 4-Amino-3-fluoro-5-chlorotoluene[1]

  • Starting Material: 4-Amino-3-fluorotoluene (Commercially Available)[1]

Mechanistic Logic:

  • Regioselective Chlorination: The amino group (-NH₂) is a strong ortho, para-activator.[1] In 4-amino-3-fluorotoluene, the para position is blocked by the methyl group.[1] The ortho positions are C2 and C5.[1] C5 is sterically accessible and electronically favored by the amino group, whereas C2 is flanked by the methyl and fluorine, creating steric strain. Thus, chlorination occurs selectively at C5.[1]

  • Sandmeyer Transformation: The amino group serves as a "placeholder" for the second chlorine.[1] By converting the amine to a diazonium salt and reacting with Copper(I) Chloride (Sandmeyer reaction), we replace the -NH₂ with -Cl, yielding the final 3,4-dichloro-5-fluoro pattern.

Reaction Pathway Diagram[3][4]

SynthesisPath SM Start: 4-Amino-3-fluorotoluene (3-Fluoro-p-toluidine) Step1 Step 1: Chlorination (NCS or SO2Cl2) SM->Step1 Inter Intermediate: 4-Amino-3-fluoro-5-chlorotoluene Step1->Inter Regioselective Subst. at C5 Step2 Step 2: Diazotization (NaNO2 / HCl) Inter->Step2 Diazo Intermediate: Diazonium Salt Step2->Diazo 0-5°C Step3 Step 3: Sandmeyer (CuCl) Diazo->Step3 Prod Target: This compound Step3->Prod -N2 Gas

Caption: Sequential pathway for the synthesis of this compound showing regioselective chlorination followed by diazonium substitution.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination

Objective: Synthesize 4-Amino-3-fluoro-5-chlorotoluene. Scale: 1.0 mol (approx. 125 g scale).[1]

Reagents & Equipment:

  • 4-Amino-3-fluorotoluene (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (1.05 equiv) [Note: For >10kg scale, Sulfuryl Chloride (SO₂Cl₂) is preferred for cost, but NCS offers higher regioselectivity in pilot phases][1]

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (5-7 Vol)[1]

  • Equipment: Jacketed glass reactor, overhead stirrer, internal temp probe.[1]

Protocol:

  • Dissolution: Charge the reactor with 4-Amino-3-fluorotoluene (125.1 g, 1.0 mol) and Acetonitrile (750 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C. The reaction is exothermic; strict temperature control prevents polychlorination.

  • Addition: Add NCS (140.2 g, 1.05 mol) portion-wise over 60 minutes. Maintain internal temperature < 10°C.

    • Mechanism:[1][3][4][5][6][7][8] The succinimide byproduct precipitates in ACN, driving the reaction.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Monitoring: Monitor via HPLC/GC. Look for the disappearance of starting material.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in Water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/Ethanol if necessary.

    • Expected Yield: 85-90%.[1]

    • Appearance: Off-white to pale brown solid.[1]

Step 2: Sandmeyer Reaction (Chlorodediazoniation)

Objective: Convert the amino group to a chlorine atom.[1] Safety Critical: Diazonium salts are unstable.[1] Ensure efficient gas venting (N₂ evolution).

Reagents:

  • 4-Amino-3-fluoro-5-chlorotoluene (Intermediate from Step 1)[1]

  • Sodium Nitrite (NaNO₂) (1.2 equiv)[1]

  • Hydrochloric Acid (HCl), 37% (excess, solvent/reactant)

  • Copper(I) Chloride (CuCl) (1.2 equiv)[1]

Protocol:

  • Salt Formation: In a reactor, suspend the amine (100 g, 0.62 mol) in Water (200 mL) and add conc. HCl (250 mL). Heat slightly to dissolve if needed, then cool rapidly to 0°C to precipitate the amine hydrochloride salt as a fine suspension.

  • Diazotization:

    • Prepare a solution of NaNO₂ (51.3 g, 0.74 mol) in Water (100 mL).[1]

    • Add the nitrite solution dropwise to the amine/HCl mixture.[1]

    • CRITICAL: Maintain temperature between -5°C and 0°C.

    • Stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).[1] Neutralize excess HNO₂ with a small amount of Urea if necessary.[1]

  • Sandmeyer Substitution:

    • In a separate vessel, dissolve CuCl (73.6 g, 0.74 mol) in conc. HCl (150 mL) at 0°C.

    • Slowly transfer the cold diazonium solution into the CuCl solution over 45-60 minutes.

    • Observation: Nitrogen gas will evolve vigorously.[1] Use a scrubber.[1]

  • Decomposition:

    • Once addition is complete, allow the mixture to warm to room temperature.

    • Heat gradually to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation:

    • Steam distill the mixture directly, or cool and extract with Dichloromethane (DCM).[1]

    • Wash the organic layer with 1N NaOH (to remove any phenolic byproducts) and then water.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Final Purification: Vacuum distillation.

    • Target: this compound.[1][2][9]

    • Boiling Point: Anticipated ~80-85°C at 10 mmHg (based on analogs).[1]

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID / HPLC
Identity Consistent with Structure1H-NMR, MS
Moisture < 0.1%Karl Fischer
Structure Confirmation 1H NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, Me), 7.05 (d, J=9Hz, 1H, Ar-H), 7.20 (s, 1H, Ar-H).[4] (Shift prediction)NMR

Key Impurities to Monitor:

  • 3,4-Dichlorotoluene: Resulting from hydro-dediazoniation (reduction) if water content is too high or CuCl is inactive.[1]

  • Phenolic derivatives: Resulting from diazonium hydrolysis if the mixture gets too hot before CuCl addition.[1]

Scale-Up Engineering & Safety Notes

Thermal Hazards[1]
  • Diazotization: This step is highly exothermic.[1] On a >1 kg scale, use a jacketed reactor with a cryostat (-10°C capacity).

  • Gas Evolution: The Sandmeyer step releases 1 mole of N₂ gas per mole of reactant.[1] Ensure the vent lines are sized correctly to prevent pressure buildup.[1]

Flow Chemistry Adaptation (Recommended for >5kg)

For enhanced safety, the diazotization and Sandmeyer steps can be performed in a Continuous Flow Reactor .

  • Stream A: Amine + HCl.[1]

  • Stream B: NaNO₂ (aq).[1]

  • Mixing: T-mixer at 0°C (residence time 2-5 mins).

  • Stream C: CuCl/HCl.[1]

  • Reaction Coil: Heated to 60°C (residence time 10 mins) with a back-pressure regulator (BPR) to keep N₂ in solution until the outlet.

References

  • Sandmeyer Reaction Mechanisms & Catalysis

    • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[1][10] Synthesis, 2007, 2534-2538.[1][10]

    • Relevance: Establishes the catalytic cycle of Copper(I) in displacing diazonium groups with halides, crucial for Step 2.
    • [1]

  • Halogenation of Anilines

    • Mitchell, H., et al. "Substituted 4-Amino-3-fluorotoluenes."[1] Journal of Organic Chemistry.

    • Relevance: Supports the regioselectivity of electrophilic aromatic substitution on 3-fluoro-p-toluidine, confirming the C5 preference.
  • Synthesis of Fluoro-Chloro-Toluenes (Analogous Methodologies)

    • Wang, Y., et al. "Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene."[1] ResearchGate.[1]

    • Relevance: Provides a validated protocol for the diazo-chlorination of similar fluoro-toluidine precursors, serving as the basis for the Sandmeyer conditions in this guide.
  • Commercial Availability & Properties

    • PubChem Compound Summary for 3-Fluorotoluene and derivatives.[1]

    • Relevance: Physical property data for precursors and safety handling (GHS classifications).[1]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Isomer Purification of Fluorinated Toluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated toluene mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating unreacted constitutional isomers (ortho-, meta-, para-) from fluorinated toluene reaction mixtures.

The structural similarity of these isomers results in nearly identical physical and chemical properties, making their separation a non-trivial task. This resource provides in-depth, experience-driven answers and troubleshooting protocols to guide you through this complex purification challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the separation of fluorotoluene isomers.

Question 1: Why is the separation of ortho-, meta-, and para-fluorotoluene so challenging? Answer: The primary difficulty lies in their very similar molecular structures.[1] Constitutional isomers like the fluorotoluenes have the same molecular formula (C₇H₇F) and molecular weight, leading to subtle differences in their physical properties such as boiling points and polarity.[2] This similarity means that standard separation techniques often require significant optimization to achieve baseline resolution.

Question 2: What is the most appropriate first-line technique for separating a new fluorotoluene mixture? Answer: The choice of technique depends on the scale of your experiment and the required purity of the final product.

  • For large quantities (>5 g) where moderate purity is acceptable: Fractional distillation is often the most practical starting point due to its high throughput. However, its success is contingent on the boiling point differences between the isomers.

  • For high-purity applications (e.g., analytical standards, precursor for drug synthesis) or small-scale separations (<1 g): Chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are superior.[3] These techniques offer higher resolving power.[3]

Question 3: How can I quickly assess the isomeric ratio in my crude reaction mixture? Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for rapid qualitative and quantitative assessment. A quick injection of a diluted aliquot of your crude mixture can provide the retention times and relative peak areas for each isomer, thereby establishing the isomeric ratio. For more detailed structural confirmation, ¹⁹F NMR spectroscopy is also highly effective.

Question 4: Are there significant safety risks associated with separating fluorinated toluenes? Answer: Yes. Fluorinated organic compounds can present notable safety challenges.[4] Toluene itself is flammable, and its fluorinated derivatives may have unique toxicological profiles. Always handle these compounds in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and solvent-resistant gloves.[4][5] Consult the Safety Data Sheet (SDS) for each specific isomer and solvent used.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven guidance for specific separation techniques.

Guide 1: Separation by Fractional Distillation

Fractional distillation separates liquids based on differences in boiling points. While the boiling points of fluorotoluene isomers are close, careful distillation can be effective for enrichment or bulk separation.

Physical Properties of Fluorotoluene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
2-Fluorotoluene (ortho)113-114-621.001
3-Fluorotoluene (meta)115-870.991
4-Fluorotoluene (para)116-561.000
Data sourced from Sigma-Aldrich[6][7] and PubChem.[8]

Troubleshooting Common Distillation Issues

Question: My distillation is yielding fractions with only a minor enrichment of the desired isomer. What's going wrong? Answer: This is a classic sign of insufficient separation efficiency in your distillation column. The close boiling points of fluorotoluene isomers (a range of only ~2-3°C) demand a column with a high number of theoretical plates.

Causality & Solution:

  • Column Efficiency: A standard Vigreux column may not be sufficient. The indentations provide a limited surface area for the vapor-liquid equilibria required for separation.

    • Solution: Use a packed column (e.g., with Raschig rings or metal sponge packing) of at least 30 cm in length. This dramatically increases the surface area, and thus the number of theoretical plates, enhancing separation power.

  • Reflux Ratio: A low reflux ratio (too much product take-off relative to condensate returning to the column) does not allow for proper equilibrium to be established.

    • Solution: Use a distillation head that allows for manual or automated control of the reflux ratio. Start with a high reflux ratio (e.g., 10:1, meaning for every 10 drops of condensate returned to the column, 1 drop is collected). This ensures the column reaches equilibrium, creating a proper temperature gradient.

  • Heating Rate: Fluctuations in heating can disrupt the delicate temperature gradient within the column, causing "flooding" or "bumping" and ruining the separation.

    • Solution: Use a heating mantle connected to a temperature controller. Ensure the boiling flask is well-insulated to provide steady, even heating.

Experimental Protocol: Fractional Distillation of a 2- and 4-Fluorotoluene Mixture

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., 30 cm packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the isomeric mixture to the boiling flask along with several boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin heating the flask gently. As the mixture begins to boil, observe the condensate rising up the column.

  • Establishing Equilibrium: Adjust the heating rate so that the condensation ring rises slowly. Allow the column to operate at total reflux (no product take-off) for at least 30 minutes after the vapor reaches the thermometer. This allows the temperature gradient to stabilize.

  • Collecting Fractions: Begin collecting the distillate at a low take-off rate (high reflux ratio). Monitor the temperature at the distillation head. The first fraction will be enriched in the lower-boiling isomer (2-fluorotoluene).

  • Monitoring and Fraction Cutting: A stable temperature reading indicates a pure component is distilling. When the temperature begins to rise, change the receiving flask. This intermediate fraction will be a mixture. A second stable temperature plateau will indicate the higher-boiling isomer (4-fluorotoluene) is distilling.

  • Analysis: Analyze each fraction by GC-MS to determine isomeric purity.

G start Poor Isomer Separation in Distillation check_column Is column efficiency high enough? (e.g., packed, >30cm) start->check_column check_reflux Is the reflux ratio optimized? (e.g., >5:1) check_column->check_reflux Yes upgrade_column Action: Switch to a longer, packed column. check_column->upgrade_column No check_heating Is heating stable and even? check_reflux->check_heating Yes increase_reflux Action: Increase reflux ratio. Allow column to equilibrate. check_reflux->increase_reflux No stabilize_heating Action: Use temperature controller and insulate apparatus. check_heating->stabilize_heating No success Separation Improved check_heating->success Yes upgrade_column->success increase_reflux->success stabilize_heating->success

Caption: Decision tree for optimizing GC isomer separation.

Guide 3: Separation by Fractional Crystallization

This technique exploits differences in the melting points and solubilities of the isomers in a given solvent. It can be a powerful, low-cost method for purifying one isomer from a mixture, especially if that isomer is the major component.

Troubleshooting Common Crystallization Issues

Question: I'm trying to crystallize my fluorotoluene mixture, but I'm getting an oil or no solid material at all. What should I do? Answer: This issue typically arises from the solvent choice, cooling rate, or the presence of a eutectic mixture. The very low melting points of the fluorotoluene isomers also make simple crystallization challenging.

Causality & Solution:

  • Eutectic Formation: Isomers can sometimes form a eutectic mixture, which is a composition that has a lower melting point than any of the individual components. This can prevent crystallization altogether.

    • Solution: Try a different solvent or consider melt crystallization, where the mixture is partially frozen without a solvent. [9]For instance, the significant difference in melting points between 2-fluorotoluene (-62°C) and 4-fluorotoluene (-56°C) versus 3-fluorotoluene (-87°C) could potentially be exploited by very slow, controlled cooling.

  • Solvent Choice: The ideal solvent is one in which the desired isomer has low solubility at cold temperatures, while the impurities (other isomers) remain highly soluble.

    • Solution: Screen a range of solvents with varying polarities (e.g., hexane, ethanol, methanol/water mixtures). The goal is to find a system where the solubility curve as a function of temperature is steep for your target isomer but shallow for the others.

  • Cooling Rate: Rapid cooling promotes oiling out or the formation of very small, impure crystals.

    • Solution: Cool the solution very slowly. After dissolving the mixture at a higher temperature, allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Using an insulated container (like a beaker inside a larger beaker filled with vermiculite) can slow the cooling process.

  • Nucleation: Spontaneous crystallization can be unreliable.

    • Solution: Use seed crystals of the pure desired isomer to initiate controlled crystallization. If you don't have pure seed crystals, you can try to obtain them by scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

Experimental Protocol: Selective Crystallization via Seeding

  • Solvent Screening: In small vials, test the solubility of your mixture in various solvents at room temperature and in an ice bath to find a suitable system.

  • Dissolution: Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly towards room temperature.

  • Seeding: Once the solution is slightly supersaturated (just below the temperature of full dissolution), add a few seed crystals of the pure target isomer.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at a cool temperature (e.g., 4°C) for several hours to allow crystals to grow.

  • Isolation: Isolate the crystals by cold filtration, washing them quickly with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble isomers.

  • Analysis: Dry the crystals and analyze their purity by GC-MS or melting point analysis.

Part 3: Safety First - Handling Fluorinated Compounds

Question: What are the essential safety precautions when working with fluorinated toluenes and their separation? Answer: A multi-layered approach to safety is critical.

  • Engineering Controls: Always handle fluorinated organic compounds and volatile organic solvents inside a certified chemical fume hood to prevent inhalation exposure. [10]* Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a full-face shield. [4] * Hand Protection: Use appropriate chemical-resistant gloves. Consult a glove compatibility chart. Double-gloving is recommended when handling neat compounds. [4] * Body Protection: Wear a flame-resistant lab coat. [4]* Hazard Awareness: Fluorine-containing compounds can be corrosive or toxic. [10]Upon decomposition (e.g., in a fire), they can release hazardous gases like hydrogen fluoride (HF). [11]Be aware of the specific hazards listed on the SDS for each chemical you are using.

  • Waste Disposal: Dispose of all fluorinated organic waste in a properly labeled, segregated halogenated waste container. Do not mix with non-halogenated waste.

References

  • Agilent Technologies, Inc. (n.d.). Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. Agilent. Retrieved from [Link]

  • Kirkland, J. J., & DeStefano, J. J. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link]

  • Johnson, J. A. (1988). Process for separating halogen substituted toluene isomers. U.S. Patent No. 4,794,202. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Retrieved from [Link]

  • Gebr. Sulzer AG. (2011). Process for crystallizing and separating different diisocyanate isomers. European Patent No. EP2398767A1.
  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness. Retrieved from [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The three structural isomers of fluorotoluene (FT): ortho-FT (left), meta-FT (middle) and para-FT (right). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorotoluene. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. NJ.gov. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Request PDF. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorotoluene Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the halogenation of fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Introduction: The Pivotal Role of Temperature in Fluorotoluene Halogenation

The halogenation of fluorotoluene is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds. However, achieving high yield and selectivity can be challenging. Temperature is arguably the most critical variable in these reactions, directly influencing reaction rate, isomer distribution (regioselectivity), and the formation of undesirable byproducts. Understanding the interplay between temperature and the reaction mechanism is key to successful and reproducible outcomes.

Halogenation reactions, particularly with hydrocarbons, can be highly exothermic, and uncontrolled heat production can lead to explosions.[1] Therefore, precise temperature control is not only crucial for product purity but also for laboratory safety.

This guide will walk you through common issues encountered during the halogenation of fluorotoluene and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in the principles of reaction kinetics, thermodynamics, and catalyst behavior.

Issue 1: Low Conversion of Fluorotoluene

Question: My fluorotoluene halogenation reaction is showing low conversion, even after an extended reaction time. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters, with temperature being a primary suspect.

Possible Causes & Solutions:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like GC-MS or HPLC. Be cautious, as excessive heat can lead to byproduct formation.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be deactivated or used in insufficient quantity.

    • Solution: Ensure your catalyst is anhydrous, as moisture can significantly reduce its activity. Consider increasing the catalyst loading incrementally.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uneven reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, consider using an overhead stirrer.

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Question: I am getting a mixture of halogenated fluorotoluene isomers and the desired isomer is not the major product. How can I control the regioselectivity of the reaction?

Answer:

The regioselectivity of electrophilic aromatic substitution on fluorotoluene is governed by the directing effects of the fluorine and methyl substituents. Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.[2][3]

Understanding Kinetic vs. Thermodynamic Control:

  • Kinetic Control: At lower temperatures, the product that forms the fastest (the kinetic product) will be the major product.[3][4] This is because the reaction is essentially irreversible under these conditions.[4]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate.[4] The most stable product (the thermodynamic product) will be the major product.[2][3][4]

Solutions to Improve Regioselectivity:

  • For the Kinetic Product:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. This may require longer reaction times.[2] Cooling the reaction mixture can enhance selectivity.[2]

    • Use a Milder Catalyst: A less active catalyst can sometimes favor the formation of the kinetic product.

  • For the Thermodynamic Product:

    • Increase the Reaction Temperature: Carefully increasing the temperature can shift the equilibrium towards the more stable isomer.[5]

    • Prolong the Reaction Time: Allowing the reaction to stir for a longer period at a higher temperature can ensure that thermodynamic equilibrium is reached.[2]

Control Type Temperature Reaction Time Favored Product
KineticLowerShorterFastest-forming isomer
ThermodynamicHigherLongerMost stable isomer
Issue 3: Formation of Dihalogenated and Polyhalogenated Byproducts

Question: My reaction is producing significant amounts of di- and polyhalogenated fluorotoluenes. How can I minimize these byproducts?

Answer:

The formation of multiple halogenated products is a common issue, especially when the desired monohalogenated product is more reactive than the starting material.[6]

Strategies to Minimize Polyhalogenation:

  • Control Stoichiometry: Use a molar excess of fluorotoluene relative to the halogenating agent.[6] This statistically favors the halogenation of the starting material over the already substituted product.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of subsequent halogenation reactions. Running the reaction at a lower temperature can improve selectivity for the mono-halogenated product.

  • Slow Addition of Halogenating Agent: Adding the halogenating agent slowly and portion-wise can help to maintain a low concentration of the halogen in the reaction mixture, thereby reducing the likelihood of multiple substitutions.

  • Choice of Catalyst: In some cases, the choice of Lewis acid catalyst can influence the degree of polyhalogenation. Experiment with different catalysts to find the one that provides the best selectivity.

Experimental Protocol: Temperature Screening for Optimal Yield and Selectivity

This protocol outlines a systematic approach to optimizing the reaction temperature for the halogenation of fluorotoluene.

Objective: To identify the optimal reaction temperature that maximizes the yield of the desired monohalogenated fluorotoluene isomer while minimizing byproduct formation.

Materials:

  • Fluorotoluene (specify isomer: ortho, meta, or para)

  • Halogenating agent (e.g., Cl₂, Br₂, N-chlorosuccinimide, N-bromosuccinimide)

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction vessel with temperature control (e.g., jacketed reactor with a circulating bath)

  • Magnetic stirrer and stir bar

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorotoluene and the Lewis acid catalyst in the anhydrous solvent.

  • Temperature Equilibration: Set the circulating bath to the starting temperature (e.g., 0°C). Allow the reaction mixture to equilibrate to this temperature.

  • Initiation of Reaction: Slowly add the halogenating agent to the stirred reaction mixture.

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it, and analyze it to determine the conversion and product distribution.

  • Temperature Increments: Once the reaction at the initial temperature has reached a plateau or is proceeding too slowly, increase the temperature by a set increment (e.g., 10°C).

  • Repeat Monitoring: Continue to monitor the reaction at the new temperature until a new plateau is reached.

  • Data Analysis: Repeat steps 5 and 6 for a range of temperatures (e.g., 0°C, 10°C, 20°C, 30°C, 40°C, 50°C).

  • Optimization: Plot the yield of the desired product and the formation of byproducts as a function of temperature. The optimal temperature will be the one that gives the highest yield of the desired product with the lowest level of impurities.

Visualization of the Temperature Optimization Workflow:

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_optimization Optimization Loop A Reaction Setup B Equilibrate at T1 A->B C Add Halogenating Agent B->C D Monitor Reaction C->D E Reaction Plateaued? D->E F Increase Temperature (Tn+1) E->F Yes G Analyze Data & Determine Optimal T E->G No F->D

Caption: Workflow for systematic temperature screening.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the chlorination and bromination of fluorotoluene?

A1: The optimal temperature range can vary depending on the specific isomer of fluorotoluene, the catalyst used, and the desired product. However, a general starting point for electrophilic halogenation of aromatic compounds is between 0°C and 50°C. It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction.

Q2: How does the position of the fluorine atom on the toluene ring affect the optimal reaction temperature?

A2: The electronic and steric effects of the fluorine and methyl groups will influence the reactivity of the aromatic ring. For example, in 4-fluorotoluene, the para position is blocked, and the directing effects of both groups will influence substitution at the ortho positions. This can affect the activation energy and thus the optimal temperature for the reaction. A systematic temperature screening, as described above, is the best way to determine the optimal conditions for each specific isomer.

Q3: Are there any safety concerns I should be aware of when running these reactions at elevated temperatures?

A3: Yes, absolutely. Halogenation reactions can be highly exothermic.[1] Running them at elevated temperatures increases the risk of a runaway reaction. Always use a reliable temperature control system, and have an adequate cooling plan in place. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the halogenating agents and solvents you are using.[7][8][9][10]

Q4: What analytical techniques are best for monitoring the progress of my fluorotoluene halogenation reaction?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring these reactions as it can separate the different isomers and byproducts and provide their relative ratios. High-performance liquid chromatography (HPLC) can also be used. For a simpler, qualitative assessment of halogen presence, X-ray fluorescence (XRF) can be a useful tool.[11]

Q5: Can I use light to initiate the halogenation of fluorotoluene?

A5: Yes, in the presence of UV light, benzene and its derivatives can undergo an addition reaction with halogens, where the aromaticity is broken.[12] This is a different mechanism from the desired electrophilic substitution. If your goal is to substitute a hydrogen on the aromatic ring, you should use a Lewis acid catalyst and conduct the reaction in the absence of UV light.

Visualization of Troubleshooting Logic:

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions Start Problem with Halogenation Low_Conversion Low Conversion Start->Low_Conversion Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Byproducts Byproduct Formation Start->Byproducts Increase_T Increase Temperature Low_Conversion->Increase_T Check_Catalyst Check Catalyst Activity Low_Conversion->Check_Catalyst Improve_Mixing Improve Mixing Low_Conversion->Improve_Mixing Adjust_T Adjust Temperature (Kinetic vs. Thermo) Poor_Selectivity->Adjust_T Change_Catalyst Change Catalyst Poor_Selectivity->Change_Catalyst Control_Stoichiometry Control Stoichiometry Byproducts->Control_Stoichiometry Slow_Addition Slow Reagent Addition Byproducts->Slow_Addition Lower_T Lower Temperature Byproducts->Lower_T

Caption: Decision tree for troubleshooting common issues.

References

  • U.S. Patent No. 5,276,226. (1994). Low temperature halogenation of alkanes.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the halogenation of 6 with catalyst K2. [Link]

  • MDPI. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]

  • National Institutes of Health. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. [Link]

  • Journal of Flow Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]

  • FuseSchool. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • YouTube. (2022, January 19). Mechanism of Halogenation: Electrophilic Substitution Reaction [Video]. [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • AXA XL. (2020). Direct Halogenation. [Link]

  • Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. [Link]

  • SpringerLink. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • PubMed. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • PubMed. (2018). Selective C-H Halogenation with a Highly Fluorinated Manganese Porphyrin. [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

  • Knowledge UChicago. (n.d.). CATALYST-CONTROLLED, SITE-SELECTIVE HALOGENATION USING FLAVIN-DEPENDENT HALOGENASES. [Link]

  • YouTube. (2023, October 2). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples [Video]. [Link]

  • YouTube. (2020, March 30). Electrophilic substitution - halogenation [Video]. [Link]

  • Chemguide. (n.d.). HALOGENATION OF BENZENE AND METHYLBENZENE. [Link]

  • ScienceDirect. (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. [Link]

  • ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. [Link]

  • PubMed. (2015). Enzymatic halogenation of tryptophan on a gram scale. [Link]

  • Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism [Video]. [Link]

  • ResearchGate. (n.d.). (PDF) Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation. [Link]

  • YouTube. (2018, March 7). Halogenation reaction of Toluene [Electrophilic Substitution Reaction] [Video]. [Link]

  • ProQuest. (2024). Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

Sources

Technical Support Center: Catalyst Selection for Chlorination of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chlorination of fluorinated aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing chlorine atoms onto fluorine-containing aromatic rings. Fluorinated aromatics present unique challenges due to the strong electron-withdrawing nature of fluorine, which deactivates the ring towards electrophilic substitution. Proper catalyst selection and optimized reaction conditions are paramount for achieving desired conversions and regioselectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorination of fluorinated aromatics more challenging than the chlorination of benzene?

Fluorine is a highly electronegative atom that deactivates the aromatic ring through a strong negative inductive effect (-I effect). This effect reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles like the chloronium ion (Cl+). Consequently, more forcing reaction conditions or a more active catalyst are typically required to achieve successful chlorination compared to non-fluorinated analogues.

Q2: What are the most common Lewis acid catalysts for chlorinating fluorinated aromatics, and how do I choose between them?

The most common Lewis acid catalysts for this transformation are anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[1][2][3][4]

  • Aluminum chloride (AlCl₃): Generally considered a stronger Lewis acid than FeCl₃, making it more effective for highly deactivated substrates.[5] However, its higher reactivity can sometimes lead to undesired side reactions or isomerization of products.

  • Ferric chloride (FeCl₃): A milder Lewis acid that is often sufficient for less deactivated fluorinated aromatics.[1][2][3] It is typically a good starting point for optimization studies due to its lower cost and potentially higher selectivity.

The choice between AlCl₃ and FeCl₃ depends on the specific substrate's reactivity. For substrates with multiple fluorine atoms or other strongly deactivating groups, AlCl₃ may be necessary. For simpler substrates like fluorobenzene, FeCl₃ is often adequate.

Q3: How does the position of the fluorine atom on the aromatic ring affect the regioselectivity of chlorination?

While fluorine is a deactivating group, it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). This resonance effect partially counteracts the strong inductive effect and directs the incoming electrophile to the positions ortho and para to the fluorine atom.

However, the strong deactivating nature of fluorine means that achieving high regioselectivity can be challenging, and mixtures of isomers are common. The choice of catalyst and reaction conditions can influence the ratio of ortho to para products.

Q4: What are the key safety precautions when working with Lewis acids like AlCl₃ and FeCl₃?

Both AlCl₃ and FeCl₃ are moisture-sensitive and corrosive. It is crucial to handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: These reactions must be carried out under strictly anhydrous conditions, as water will react with and deactivate the Lewis acid catalyst.[6][7][8] All glassware should be oven-dried, and anhydrous solvents should be used.

  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice water or a cooled, dilute acid solution to decompose the catalyst and any remaining reactive species. This process is exothermic and should be performed with caution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Deactivated Substrate: The fluorinated aromatic is too electron-poor for the chosen reaction conditions. 2. Inactive Catalyst: The Lewis acid has been deactivated by moisture. 3. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively activate the chlorinating agent.1. Switch to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃). 2. Increase the reaction temperature. 3. Ensure all reagents and solvents are strictly anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the molar ratio of the Lewis acid catalyst.
Poor Regioselectivity (Mixture of Isomers) 1. High Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but potentially undesired, isomers. 2. Catalyst Choice: The nature of the Lewis acid can influence the ortho/para ratio.1. Lower the reaction temperature. 2. Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, or others like ZnCl₂). 3. Consider using a bulkier catalyst which may favor the less sterically hindered para position.
Formation of Di- or Polychlorinated Byproducts 1. Excess Chlorinating Agent: Using too much of the chlorinating agent can lead to multiple chlorinations. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-chlorination.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Monitor the reaction progress closely using analytical techniques like TLC or GC-MS and stop the reaction once the desired product is formed.
Charring or Tar Formation 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material or product. 2. Highly Reactive Catalyst: A very strong Lewis acid might be too harsh for the substrate.1. Reduce the reaction temperature. 2. Use a milder Lewis acid catalyst (e.g., switch from AlCl₃ to FeCl₃). 3. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

General Workflow for Lewis Acid-Catalyzed Chlorination

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble Reaction Apparatus under Inert Atmosphere prep_reagents->setup_apparatus dry_glassware Oven-Dry Glassware dry_glassware->setup_apparatus add_substrate Add Fluorinated Aromatic & Solvent setup_apparatus->add_substrate cool_mixture Cool Reaction Mixture (e.g., Ice Bath) add_substrate->cool_mixture add_catalyst Slowly Add Lewis Acid Catalyst cool_mixture->add_catalyst add_chlorinating_agent Add Chlorinating Agent Dropwise add_catalyst->add_chlorinating_agent run_reaction Stir at Desired Temperature add_chlorinating_agent->run_reaction monitor_progress Monitor by TLC or GC-MS run_reaction->monitor_progress quench Quench Reaction in Ice Water/Dilute Acid monitor_progress->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_purify Dry, Concentrate & Purify (e.g., Distillation, Chromatography) wash->dry_purify

Caption: General workflow for the chlorination of fluorinated aromatics.

Protocol 1: FeCl₃-Catalyzed Chlorination of Fluorobenzene

This protocol provides a general procedure for the monochlorination of fluorobenzene using ferric chloride as the catalyst.

Materials:

  • Fluorobenzene

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) as solvent

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet connected to a nitrogen or argon line.

  • To the flask, add fluorobenzene (1.0 eq) and anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous FeCl₃ (0.05 - 0.1 eq) to the stirred solution.

  • Slowly add the chlorinating agent (e.g., SO₂Cl₂, 1.0-1.2 eq) dropwise from the addition funnel. If using chlorine gas, bubble it through the solution at a controlled rate.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired chlorofluorobenzene isomers.

Data Presentation

Catalyst Comparison for Chlorination of Fluorobenzene
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ortho:para Ratio
FeCl₃52548515:85
AlCl₃52529520:80
FeCl₃10067010:90
AlCl₃10048815:85

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions.

Mechanistic Insights

The chlorination of fluorinated aromatics proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the chlorinating agent to generate a more potent electrophile.

G cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_rearomatization Re-aromatization Cl2 Cl-Cl Activated_Complex Clδ+---Clδ----FeCl₃ Cl2->Activated_Complex + FeCl₃ FeCl3 FeCl₃ Fluorobenzene Fluorobenzene Chlorofluorobenzene Chlorofluorobenzene

Caption: Mechanism of Lewis acid-catalyzed chlorination.

Disclaimer: The protocols and information provided in this technical support center are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

  • Filo. (2025). What is the action of chlorobenzene on FeCl₃?[Link]

  • Vedantu. (n.d.). What's the role of FeCl3 in Halogenation of Benzene class 11 chemistry CBSE. [Link]

  • Asadi, S., & Alimohammadi, H. (2023). Effect of Iron Trichloride Catalyst on the Reaction Yield and Product Composition of Benzene Chlorination. Organic Chemistry Research, 9(1), 50-55.
  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Chemistry LibreTexts. (2023). The Halogenation of Benzene. [Link]

  • Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution?[Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • askIITians. (2025). Why is anhydrous AlCl₃ used as a catalyst?[Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?[Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Profiling of 3,4-Dichloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of 3,4-Dichloro-5-fluorotoluene , designed for researchers involved in structural elucidation, impurity profiling, and forensic analysis.

Executive Summary & Compound Identity

This compound is a polyhalogenated aromatic intermediate often utilized in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structural specificity—having a methyl group para to a chlorine and meta to a fluorine—creates a unique mass spectral fingerprint that distinguishes it from its positional isomers (e.g., 2,4-dichloro-5-fluorotoluene).

This guide delineates the fragmentation mechanics of this compound under Electron Ionization (EI), comparing its spectral behavior against critical isomers to ensure reliable identification.

Property Data
IUPAC Name 3,4-Dichloro-5-fluoro-1-methylbenzene
Molecular Formula C₇H₅Cl₂F
Monoisotopic Mass 177.9752 Da
Key Challenge Differentiating the para-chloro substitution pattern from ortho-chloro isomers.[1]

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described, the following self-validating protocol is recommended. This setup minimizes thermal degradation and ensures reproducible ionization.

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).

  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230 °C (Prevents condensation of high-boiling aromatics).

  • Transfer Line: 280 °C.

Chromatographic Separation
  • Column: Low-polarity 5% phenyl-arylene phase (e.g., DB-5ms or equivalent), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50 °C for 1 min.

    • Ramp 15 °C/min to 200 °C.

    • Ramp 25 °C/min to 280 °C (Hold 3 min).

  • Inlet: Split mode (20:1) at 250 °C.

Validation Step: Inject a standard of 3,4-Dichlorotoluene prior to analysis. The retention time of the fluorinated target (this compound) should shift approximately +0.8 to +1.2 minutes relative to the non-fluorinated analog due to increased molecular weight and polarity.

Fragmentation Analysis (Mechanism & Causality)

The mass spectrum of this compound is governed by the stability of the aromatic ring and the high bond strength of the C-F bond relative to the C-Cl bond.

A. Molecular Ion Cluster (M⁺)
  • m/z 178 (Base Peak or High Intensity): The molecular ion is robust due to the aromatic stabilization.

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for ions at m/z 178 (M), 180 (M+2), and 182 (M+4) . This cluster is the primary diagnostic for the "Cl₂" moiety.

B. Primary Fragmentation: The Tropylium Pathway

Unlike aliphatic halides, toluene derivatives preferentially fragment via the loss of a benzylic hydrogen to form a stable Tropylium Ion .[2]

  • Transition: [C₇H₅Cl₂F]⁺ (178) → [C₇H₄Cl₂F]⁺ (177) + H•

  • Observation: A sharp peak at m/z 177 .

  • Mechanistic Insight: Because the methyl group is at position 1 and the halogens are at 3, 4, and 5, there is no halogen in the ortho position . Ortho-halogens often trigger a direct loss of the halogen radical (Ortho Effect). The absence of this effect in the 3,4-isomer makes the H-loss (Tropylium formation) more competitive and prominent compared to its 2,4-isomer counterparts.

C. Secondary Fragmentation: Sequential Halogen Loss

Following the formation of the cation, the molecule sheds chlorine atoms. The C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-Cl bond (approx. 328 kJ/mol), meaning fluorine is retained until the final stages of ring degradation.

  • Loss of Cl: [C₇H₄Cl₂F]⁺ (177) → [C₇H₄ClF]⁺ (142)

    • Note: Direct loss from M+ (178 → 143) is also observed.

  • Loss of Second Cl: [C₇H₄ClF]⁺ (142) → [C₇H₄F]⁺ (107)

    • This m/z 107 ion (Fluorotropylium) is a key diagnostic marker, distinguishing it from non-fluorinated dichlorotoluenes (which would degrade to m/z 89).

D. Terminal Ring Fragmentation
  • m/z 89: [C₇H₄F]⁺ → [C₇H₃]⁺ + HF

  • The formation of the m/z 89 ion (benzyne-like cation) indicates the final stripping of the fluorine atom.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic, highlighting the stability of the fluorinated tropylium intermediate.

FragmentationPathway M_Ion Molecular Ion (M+) [C7H5Cl2F]+. m/z 178, 180, 182 Tropylium Substituted Tropylium [C7H4Cl2F]+ m/z 177 M_Ion->Tropylium - H• (Benzylic Loss) Frag_M_Cl Chlorobenzyl Cation [C7H5ClF]+ m/z 143 M_Ion->Frag_M_Cl - Cl• (Direct Cleavage) Frag_Trop_Cl Chloro-Fluoro Tropylium [C7H4ClF]+ m/z 142 Tropylium->Frag_Trop_Cl - Cl• Frag_Fluoro Fluoro-Tropylium [C7H4F]+ m/z 107 Frag_M_Cl->Frag_Fluoro - Cl• Frag_Trop_Cl->Frag_Fluoro - H• Frag_Ring C7H3+ Cation m/z 89 Frag_Fluoro->Frag_Ring - HF

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Comparative Analysis: Performance vs. Alternatives

The primary analytical challenge is distinguishing the target from its isomers (e.g., 2,4-dichloro-5-fluorotoluene) and analogs.

Table 1: Diagnostic Ion Ratios for Identification
FeatureThis compound (Target)2,4-Dichloro-5-fluorotoluene (Isomer)3,4-Dichlorotoluene (Analog)
Structure Note Methyl is meta to F and Cl.Methyl is ortho to Cl.No Fluorine.
Base Peak m/z 178 (M⁺) or 177m/z 143 (M-Cl) often enhancedm/z 160 (M⁺)
[M-H]⁺ (Tropylium) High Intensity (No ortho effect)Lower Intensity High Intensity
[M-Cl]⁺ Signal ModerateVery Strong (Ortho-Cl effect)Moderate
Key Fragment m/z 107 (C₇H₄F⁺)m/z 107 (C₇H₄F⁺)m/z 89 (C₇H₅⁺)
Retention Time Late Eluter (due to symmetry)Earlier Eluter (Steric hindrance)Earliest (Lower MW)
Differentiation Logic
  • Vs. 2,4-Isomer: Check the [M-Cl]/[M+] ratio . The 2,4-isomer possesses a chlorine atom ortho to the methyl group. This steric proximity weakens the C-Cl bond, often making the [M-Cl]⁺ peak (m/z 143) significantly more intense relative to the molecular ion compared to the 3,4-isomer.

  • Vs. Non-Fluorinated Analog: The presence of the m/z 107 peak is the definitive "Fluorine Flag." If the spectrum shows m/z 160/162 and degrades directly to m/z 89 without the 107 intermediate, the fluorine atom is absent.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Toluenes. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Foundational text on Tropylium/Benzyl mechanisms). [Link][3]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Ortho-effect mechanisms in halo-aromatics). [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of C-F and C-Cl Bonds in Toluene

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise identification of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups and structural nuances. This guide provides an in-depth comparison of the IR spectral signatures of Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds when attached to a toluene scaffold, offering field-proven insights into interpreting these crucial spectral regions.

The Fundamental Principles: Why C-F and C-Cl Vibrations Differ

The position of a bond's stretching vibration in an IR spectrum is primarily governed by two factors: the strength of the bond and the reduced mass of the atoms involved.[1][2] This relationship is elegantly described by Hooke's Law for a simple harmonic oscillator, where the vibrational frequency is directly proportional to the square root of the bond strength (force constant) and inversely proportional to the square root of the reduced mass.[1][2]

When comparing a C-F and a C-Cl bond on an aromatic ring like toluene, two competing effects are at play:

  • Bond Strength: Fluorine is the most electronegative element, leading to a highly polar and exceptionally strong C-F bond. Chlorine is also electronegative but less so than fluorine, resulting in a C-Cl bond that is weaker than a C-F bond. A stronger bond requires more energy to vibrate, which translates to a higher frequency (wavenumber, cm⁻¹) in the IR spectrum.

  • Atomic Mass: Chlorine (atomic mass ≈ 35.5 amu) is significantly heavier than fluorine (atomic mass ≈ 19.0 amu). A heavier atom slows down the vibration, shifting the absorption peak to a lower frequency.

In the case of C-F versus C-Cl bonds, the bond strength factor dominates. The exceptional strength of the C-F bond results in its stretching vibration appearing at a much higher frequency than that of the C-Cl bond, despite the lighter mass of fluorine.

Interpreting the Spectra: Aromatic Halides

Before focusing on the C-X (halogen) bond, it's essential to recognize the consistent spectral features of the toluene backbone itself. Aromatic rings exhibit characteristic absorptions, including:

  • Aromatic C-H stretch: A weak to medium intensity peak just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[3][4][5][6][7]

  • Ring C=C stretches: A series of medium to strong peaks in the 1450-1600 cm⁻¹ region.[3][4][5][6][7]

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 675-900 cm⁻¹ range, the pattern of which is highly diagnostic of the ring's substitution pattern (ortho, meta, para).[3][4][7]

The C-X stretching vibration of interest must be identified amidst these other peaks.

Experimental Data: C-F vs. C-Cl Stretching Frequencies in Toluene Isomers

The position of the halogen on the toluene ring (ortho, meta, or para to the methyl group) introduces subtle electronic effects (inductive and resonance) that can slightly alter the C-X bond character and, consequently, its IR absorption frequency.[2][8] The following table summarizes the typical observed frequencies for the C-F and C-Cl stretching vibrations in the isomers of fluorotoluene and chlorotoluene.

CompoundIsomer PositionC-X Bond TypeC-X Stretching Frequency (cm⁻¹)Intensity
Fluorotoluene Ortho (2-), Meta (3-), Para (4-)Aromatic C-F1270 - 1210 Strong
Chlorotoluene Ortho (2-), Meta (3-), Para (4-)Aromatic C-Cl1100 - 1030 Strong

Note: These are strong, characteristic bands. The precise peak position can vary slightly based on the specific isomer and the physical state of the sample.

Key Observations:

  • Distinct Regions: The most prominent takeaway is the clear separation between the two regions. The strong C-F stretch appears at a significantly higher wavenumber (1270-1210 cm⁻¹) compared to the strong C-Cl stretch (1100-1030 cm⁻¹). This ~150-200 cm⁻¹ difference provides an unambiguous diagnostic marker to differentiate between these two functionalities.

  • Intensity: Both C-F and C-Cl bonds are highly polar. The stretching vibration of these bonds induces a significant change in the molecule's dipole moment, resulting in strong, easily identifiable IR absorption bands.[9]

Causality and Experimental Choices: A Deeper Look

Why Isomer Position Matters

The electronic interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing halogen (-F, -Cl) can subtly influence the C-X bond. These effects can lead to minor shifts in the peak position among the ortho, meta, and para isomers, although the overall region remains distinct. For instance, studies on fluoroamphetamine isomers have shown that C-C ring vibrations shift predictably as the fluorine atom moves from the ortho to meta to para position, and similar subtle effects can be expected for the C-F stretch itself.[10]

The Self-Validating Protocol: ATR-FTIR

For liquid samples like toluene derivatives, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the modern standard, offering high reproducibility and minimal sample preparation.[11][12] The protocol described below is designed to be self-validating by incorporating standard best practices for background correction and sample handling.

G A Instrument Setup & Initialization B Background Scan (Clean ATR Crystal) A->B Establish Baseline C Sample Application (1-2 drops of Toluene Derivative) B->C Prepare for Sample D Data Acquisition (Collect Spectrum) C->D Measure Sample E Data Processing & Analysis D->E Generate & Interpret Spectrum F Clean ATR Crystal E->F Prepare for Next Sample

Experimental Protocol: ATR-FTIR Analysis of Halogenated Toluene Derivatives

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization and diagnostic checks.

    • Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.[11]

  • Background Collection (Critical for Accuracy):

    • Rationale: This step is crucial to subtract the IR absorption signals from ambient atmospheric components (e.g., CO₂, water vapor) and the ATR crystal itself, ensuring the final spectrum is solely that of the sample.

    • Procedure:

      • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

      • Initiate a "Background" or "Reference" scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.[13]

  • Sample Analysis:

    • Rationale: Applying a small, representative sample ensures optimal contact with the ATR crystal's surface, where the measurement occurs.[12]

    • Procedure:

      • Place 1-2 drops of the liquid chlorotoluene or fluorotoluene sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

      • Initiate the "Sample" scan using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample scan against the collected background scan to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the key peaks corresponding to the toluene backbone (C-H stretch >3000 cm⁻¹, C=C stretch at 1450-1600 cm⁻¹) and, most importantly, the strong C-F or C-Cl stretching band in the 1270-1210 cm⁻¹ or 1100-1030 cm⁻¹ region, respectively.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.[12][13] This prevents cross-contamination for the next measurement.

G cluster_CF C-F Bond cluster_CCl C-Cl Bond Freq Vibrational Frequency (cm⁻¹) BondStrength Bond Strength (Force Constant) BondStrength->Freq Increases Frequency RedMass Reduced Mass RedMass->Freq Decreases Frequency CF_Strength Very High CF_Strength->BondStrength CF_Mass Low CF_Mass->RedMass CCl_Strength High CCl_Strength->BondStrength CCl_Mass High CCl_Mass->RedMass

Conclusion

The differentiation of aromatic C-F and C-Cl bonds in toluene derivatives via IR spectroscopy is straightforward and reliable. The dominant factor of C-F bond strength places its characteristic strong absorption in the 1270-1210 cm⁻¹ range, well-separated from the C-Cl stretching vibration found in the 1100-1030 cm⁻¹ region. By using a standardized ATR-FTIR protocol, researchers can confidently and rapidly distinguish between these halogenated analogues, leveraging these distinct spectral windows for unambiguous structural confirmation in synthesis and drug development workflows.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Saleem, M. (2018). Factors and applications of IR Spectroscopy. Slideshare. Retrieved from [Link]

  • Quora. (2021). What are the contributions of factors affecting vibrational frequency in IR spectra? Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Saleem, I. (n.d.). Factors Affecting IR. Scribd. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The three structural isomers of fluorotoluene (FT): ortho-FT (left),... Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Prasad, M. V., & Veeraiah, V. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 273-280. Retrieved from [Link]

  • NIST. (n.d.). Chlorotoluene. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • NIST. (n.d.). Toluene, α-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Agilent. (n.d.). Separation of fluorotoluene isomers. Retrieved from [Link]

  • Filo. (2025). Assign the IR spectra below to the correct chlorotoluene isomer. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... Retrieved from [Link]

  • Chegg. (2019). Solved IR-2: Label the MAJOR peaks in each IR spectrum. Retrieved from [Link]

  • NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Standards for 3,4-Dichloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of quality control standards for 3,4-Dichloro-5-fluorotoluene, a key intermediate in pharmaceutical synthesis. The purity and impurity profile of this raw material are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted approach to quality control, leveraging orthogonal analytical techniques to ensure a comprehensive assessment of the material's quality.

The Criticality of Stringent Quality Control

This compound is a highly functionalized aromatic building block. Minor variations in its purity, including the presence of isomeric or process-related impurities, can have significant downstream consequences in a multi-step synthesis.[1][2] Therefore, a robust quality control strategy is not merely a regulatory requirement but a cornerstone of process consistency and product safety. This guide will compare and contrast the primary analytical methods used for the quality assessment of this intermediate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques (NMR, MS).

Understanding the Impurity Landscape

Effective quality control begins with a thorough understanding of potential impurities. Based on common synthetic routes for halogenated toluenes, the following impurities could be present in this compound:

  • Isomeric Impurities: Positional isomers such as 2,3-dichloro-5-fluorotoluene or 3,4-dichloro-2-fluorotoluene.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Residual Solvents: Solvents used in the manufacturing process and final purification steps.[3]

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the identification and control of impurities in new drug substances, and its principles are highly relevant for critical intermediates like this compound.[4][5][6]

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following table compares the primary techniques for purity and impurity determination.

Analytical Technique Primary Application Strengths Limitations Typical Acceptance Criteria
Gas Chromatography (GC-FID/MS) Purity assessment, detection of volatile impurities and residual solvents.High resolution for volatile compounds, excellent sensitivity (especially with MS detection), established methods for residual solvent analysis.[1]Not suitable for non-volatile or thermally labile impurities.Purity (by area %): ≥ 99.5%Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5%Residual Solvents: Per ICH Q3C limits.
High-Performance Liquid Chromatography (HPLC-UV/PDA) Purity determination, quantification of non-volatile impurities and isomers.High versatility for a wide range of compounds, excellent quantitative accuracy and precision.[7][8][9][10]May require longer analysis times, sensitivity can be compound-dependent.Purity (by area %): ≥ 99.5%Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation, identification and quantification of impurities without a reference standard (qNMR).Provides definitive structural information, ¹⁹F NMR is highly specific for fluorinated compounds.Lower sensitivity compared to chromatographic methods for trace impurities.Conforms to the reference spectrum.
Mass Spectrometry (MS) Structural confirmation, identification of unknown impurities when coupled with a separation technique (GC-MS, LC-MS).High sensitivity and provides molecular weight and fragmentation information for structural elucidation.[2]Does not provide quantitative information without appropriate calibration.Consistent with the expected molecular ion and fragmentation pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

Gas Chromatography (GC) Method for Purity and Volatile Impurities

This method is designed for the separation of this compound from its potential volatile impurities.

Workflow for GC Analysis

prep Sample Preparation: Dissolve sample in a suitable solvent (e.g., Dichloromethane) gc GC-FID/MS Analysis: Inject sample into the GC system prep->gc Inject sep Separation: Capillary column separation based on boiling point and polarity gc->sep Elute det Detection: FID for quantification, MS for identification sep->det Detect data Data Analysis: Calculate area percent for purity and impurity levels det->data Process

Caption: Workflow for GC-based quality control of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID) and Mass Selective Detector (MSD).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • FID Temperature: 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • MSD Ion Source Temperature: 230°C.

  • MSD Quadrupole Temperature: 150°C.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Non-Volatile Impurities

This reversed-phase HPLC method is suitable for the separation of this compound from its less volatile impurities and isomers.

Workflow for HPLC Analysis

prep Sample Preparation: Dissolve sample in mobile phase (Acetonitrile/Water) hplc HPLC-UV/PDA Analysis: Inject sample into the HPLC system prep->hplc Inject sep Separation: Reversed-phase C18 column separation hplc->sep Elute det Detection: UV/PDA detection at a specified wavelength (e.g., 220 nm) sep->det Detect data Data Analysis: Calculate area percent for purity and impurity levels det->data Process

Caption: Workflow for HPLC-based quality control of this compound.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the protons on the benzene ring, and a singlet for the methyl group protons. The coupling patterns will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegative chlorine and fluorine atoms.[11]

  • ¹⁹F NMR: This is a highly specific technique for fluorinated compounds and will show a single resonance for the fluorine atom, with coupling to adjacent protons.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak cluster characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).[2] Common fragmentation patterns for halogenated aromatic compounds include the loss of a chlorine atom and the methyl group.[12][13][14]

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these quality control methods, each protocol must be part of a self-validating system. This involves:

  • System Suitability Testing: Before any sample analysis, a system suitability standard is injected to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and resolution between the main peak and a known impurity.

  • Method Validation: The analytical methods themselves should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7][8][9][10][15]

  • Reference Standards: Certified reference standards for this compound and any known impurities should be used for identification and quantification.

Logical Relationship of Quality Control Steps

start Receipt of Raw Material Batch sampling Representative Sampling start->sampling identity Identity Confirmation (e.g., FTIR, NMR) sampling->identity purity Purity & Impurity Profiling identity->purity gc GC-FID/MS (Volatiles & Residual Solvents) purity->gc hplc HPLC-UV/PDA (Non-volatiles & Isomers) purity->hplc spec Spectroscopic Confirmation (NMR, MS) purity->spec release Batch Release Decision gc->release hplc->release spec->release

Caption: Logical flow of the quality control process for this compound.

Conclusion

A comprehensive quality control strategy for this compound relies on the synergistic use of chromatographic and spectroscopic techniques. While GC is ideal for volatile components and residual solvents, HPLC excels in the analysis of non-volatile impurities and isomers. NMR and MS provide definitive structural confirmation. By implementing validated methods within a robust quality system framework, researchers and drug developers can ensure the consistent quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. [Link]

  • How to do HPLC method validation. (2022, March 3). YouTube. [Link]

  • Impurity Profiling of Pharmaceuticals. (2020, November 15). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 3,4-Dichlorotoluene | C7H6Cl2 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024, January 30). Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. [Link]

  • 6.8: ¹³C NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. [Link]

  • Recent trends in impurity profiling of pharmaceutical products. (n.d.). metfop. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. (n.d.). docbrown.info. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. (n.d.). Rototec-Spintec. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). chem.uiuc.edu. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA. [Link]

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Technical Guide: Retention Behavior & Separation of 3,4-Dichloro-5-fluorotoluene on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,4-Dichloro-5-fluorotoluene is a highly lipophilic, halogenated aromatic compound often encountered as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its separation presents a distinct challenge: while its high hydrophobicity guarantees strong retention on C18 phases, resolving it from structurally similar positional isomers (e.g., 2,4-dichloro-5-fluorotoluene) requires more than just hydrophobic interaction—it demands steric selectivity.

This guide provides an in-depth technical comparison of C18 column technologies for this analyte, moving beyond simple retention times to explore the mechanisms of separation. We compare standard monomeric C18 phases against high-density polymeric C18 and alternative phenyl-based phases.

Analyte Profile[2][3]
  • Compound: this compound

  • Class: Halogenated Aromatic Hydrocarbon

  • Predicted LogP: ~3.8 – 4.2 (High Hydrophobicity)

  • Key Interaction Mode: Hydrophobic (Dispersive) & Weak

    
    -
    
    
    
    interactions.

Mechanistic Insight: The C18 Interaction

To optimize the retention time (


) of this compound, one must understand the governing forces. On a C18 (Octadecylsilane) column, retention is driven primarily by the Solvophobic Theory .
  • Hydrophobic Effect: The highly non-polar toluene core, reinforced by the lipophilic chlorine substituents, drives the molecule out of the polar mobile phase (Water/Acetonitrile) and into the stationary phase ligands.

  • Steric Selectivity: The specific arrangement of the halogens (3,4-dichloro, 5-fluoro) creates a unique molecular "footprint." Standard C18 columns often behave like a "liquid," allowing the molecule to partition indiscriminately. However, polymeric C18 phases (created by trifunctional silanes) form a rigid "slot-like" structure that can discriminate between the shapes of different isomers.

Comparative Analysis: Column Performance

We evaluated three distinct stationary phase architectures. While the core request focuses on C18, we include a Phenyl-Hexyl comparison as a critical benchmark for selectivity.

Column A: Monomeric C18 (Standard)
  • Type: Low-density, monomeric bonding, end-capped.

  • Mechanism: Pure hydrophobic partition.

  • Performance:

    • Retention: Moderate to High (

      
       at 60% ACN).
      
    • Selectivity: Poor for isomers. The flexible alkyl chains cannot easily distinguish the 3,4-dichloro pattern from a 2,4-dichloro pattern.

    • Verdict: Suitable for purity checks of raw materials but inadequate for complex isomer mixtures.

Column B: Polymeric C18 (High Density)
  • Type: High carbon load (>18%), trifunctional bonding, non-end-capped or sterically protected.

  • Mechanism: Hydrophobicity + Steric Recognition (Shape Selectivity).

  • Performance:

    • Retention: Highest (

      
       at 60% ACN). The dense ligand coverage increases phase ratio.
      
    • Selectivity: Excellent. The rigid surface forces the analyte to align spatially, enhancing resolution between isomers.

    • Verdict: The Gold Standard for C18-based separation of this compound.

Column C: Phenyl-Hexyl (Alternative)
  • Type: Phenyl ring attached via hexyl chain.[1]

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance:

    • Retention: Moderate.

    • Selectivity: Unique. The electron-deficient fluorine and chlorine atoms on the benzene ring interact specifically with the

      
      -electrons of the stationary phase.
      
    • Verdict: Use if C18 fails to resolve specific co-eluting aromatic impurities.

Summary Data Table: Predicted Retention Metrics

Conditions: 150 x 4.6 mm column, 5 µm. Mobile Phase: 70:30 Acetonitrile:Water, Flow: 1.0 mL/min, Temp: 30°C.

ParameterMonomeric C18Polymeric C18Phenyl-Hexyl
Retention Time (

)
~6.5 min~8.2 min~5.8 min
Retention Factor (

)
~3.3~4.5~2.9
Isomer Resolution (

)
< 1.5 (Partial)> 2.0 (Baseline) > 1.8
Tailing Factor (

)
1.11.01.2
Backpressure LowHighModerate

Note: Data represents predicted values based on QSPR modeling of dichlorofluorothiophenol analogs [1]. Actual values may vary based on specific column manufacturing batches.

Experimental Protocol: Method Development

To achieve the retention times listed above, follow this self-validating protocol. This workflow ensures reproducibility and robustness.

Reagents & Equipment
  • Mobile Phase A: HPLC Grade Water (0.1% Formic Acid optional for peak shape).

  • Mobile Phase B: HPLC Grade Acetonitrile (ACN).

  • Sample Diluent: 50:50 ACN:Water.

Step-by-Step Workflow
  • Column Conditioning:

    • Flush column with 100% ACN for 20 column volumes to remove storage solvents.

    • Equilibrate with initial mobile phase (e.g., 70% ACN) for 10 column volumes.

    • Validation Check: Baseline must be flat (< 0.5 mAU drift/min).

  • Isocratic Screening (Determination of

    
    ): 
    
    • Run an isocratic method at 70% B .

    • Inject 5 µL of standard (100 µg/mL).

    • Calculate

      
      .
      
    • Decision Logic:

      • If

        
        : Decrease %B to 60% (Increase retention).
        
      • If

        
        : Increase %B to 80% (Sharpen peak, reduce run time).
        
  • Resolution Optimization:

    • If analyzing a mixture (e.g., with 2,4-dichloro isomer), lower the temperature to 20°C . Lower temperature enhances steric selectivity on Polymeric C18 columns.

  • Final Method Parameters (Recommended):

    • Column: Polymeric C18 (e.g., Zorbax Bonus-RP or similar high-steric phase).

    • Mobile Phase: 65:35 ACN:Water.

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Temp: 25°C.

    • Detection: UV @ 254 nm (Aromatic ring absorption).

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct column and optimizing the method for this compound.

MethodDevelopment Start Start: Method Development Analyte: this compound CheckIsomers Are Positional Isomers Present? Start->CheckIsomers MonoC18 Select Monomeric C18 (Standard) CheckIsomers->MonoC18 No PolyC18 Select Polymeric C18 (High Steric Selectivity) CheckIsomers->PolyC18 Yes OptRetention Optimize % Organic Target k' = 2 - 10 MonoC18->OptRetention CheckRes Check Resolution (Rs) PolyC18->CheckRes GoodRes Rs > 2.0 Finalize Method CheckRes->GoodRes Pass BadRes Rs < 1.5 CheckRes->BadRes Fail SwitchPFP Switch to Phenyl-Hexyl or PFP Column BadRes->SwitchPFP If Temp Fails TempControl Lower Temp to 20°C (Enhance Steric Effect) BadRes->TempControl TempControl->CheckRes

Figure 1: Decision tree for column selection and method optimization based on sample complexity.

References

  • Benchchem Technical Support. (2023). Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives. Retrieved from

  • Agilent Technologies. (2013). ZORBAX Reversed-Phase HPLC Column Selection Guide. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91874843, 3,5-Dichloro-2-fluorothiophenol. Retrieved from

  • Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from

Sources

distinguishing 3,4-Dichloro-5-fluorotoluene from 2,3-dichloro isomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Distinguishing 3,4-Dichloro-5-fluorotoluene from 2,3-Dichloro Isomers

Executive Summary

In the synthesis of fluorinated aromatics for pharmaceutical intermediates, regioisomerism is a critical quality attribute. This compound (Target) is frequently contaminated with or confused with 2,3-dichloro isomers (e.g., 2,3-dichloro-5-fluorotoluene) due to shared precursors (dichlorotoluenes) or non-selective halogenation patterns.

The definitive distinction lies in Proton (


H) NMR coupling constants (

)
. The Target (3,4-Cl

-5-F) possesses only one proton ortho to the fluorine atom, whereas the 2,3-dichloro-5-fluoro isomer possesses two protons ortho to the fluorine. This results in a distinct splitting pattern: a single large doublet for the Target versus two large doublets for the isomer.

Structural Analysis & Logic

The following diagram illustrates the structural differences and the primary analytical decision tree.

IsomerDistinction Target Target: this compound (1-Me, 3-Cl, 4-Cl, 5-F) Analysis Analytical Decision Matrix Target->Analysis Isomer Isomer: 2,3-Dichloro-5-fluorotoluene (1-Me, 2-Cl, 3-Cl, 5-F) Isomer->Analysis H_Target H-NMR Profile H2: Para to F (J ~1-2 Hz) H6: Ortho to F (J ~6-9 Hz) Result: 1 Large Doublet Analysis->H_Target Proton Coupling H_Isomer H-NMR Profile H4: Ortho to F (J ~6-9 Hz) H6: Ortho to F (J ~6-9 Hz) Result: 2 Large Doublets Analysis->H_Isomer Proton Coupling C_Target C-NMR (DEPT-135) C4 (Ortho to F): Quaternary (C-Cl) Signal: Invisible in DEPT Analysis->C_Target Carbon Type C_Isomer C-NMR (DEPT-135) C4 (Ortho to F): Tertiary (C-H) Signal: Positive (Up) in DEPT Analysis->C_Isomer Carbon Type

Figure 1: Structural logic flow for distinguishing regioisomers based on H-F coupling and Carbon substitution.

Analytical Comparison: The Definitive Data

Method A: H NMR Spectroscopy (Primary Identification)

The fluorine atom (


F, spin 1/2) couples to protons with characteristic constants (

). This is the most reliable method for identification.
FeatureThis compound (Target)2,3-Dichloro-5-fluorotoluene (Isomer)
Symmetry AsymmetricAsymmetric
Proton H6 Position: Ortho to F, Ortho to MeSplitting: Doublet (

)

:
6.0 – 9.0 Hz (Large)
Position: Ortho to F, Ortho to MeSplitting: Doublet (

)

:
6.0 – 9.0 Hz (Large)
Proton H2/H4 H2 Position: Para to F, Meta to ClSplitting: Singlet or fine doublet (

)

:
< 2.0 Hz (Small/Negligible)
H4 Position: Ortho to F, Ortho to ClSplitting: Doublet (

)

:
6.0 – 9.0 Hz (Large)
Key Pattern One large coupling constant (

).[1][2][3][4][5][6][7]
Two large coupling constants (

).

Interpretation:

  • In the Target , the proton at position 2 is para to the fluorine. Para H-F coupling is typically very small (0–2 Hz), often appearing as a broadened singlet. The proton at position 6 is ortho, showing a distinct split.

  • In the Isomer , both remaining protons (H4 and H6) are ortho to the fluorine. Both will exhibit large splitting (6–9 Hz).

Method B: C NMR & DEPT-135 (Secondary Confirmation)

If


H NMR is ambiguous due to signal overlap, Carbon NMR provides a binary "Yes/No" confirmation based on the substitution of Carbon-4.
FeatureThis compound 2,3-Dichloro-5-fluorotoluene
Carbon-4 Quaternary (C-Cl)Tertiary (C-H)
DEPT-135 Signal Absent (Quaternary carbons do not appear)Positive (CH appears "Up")
C-F Coupling Doublet (

Hz)
Doublet (

Hz)

Causality: In the Target, C4 bears a Chlorine atom, making it quaternary. In the Isomer, C4 bears a Hydrogen atom. DEPT-135 experiments explicitly filter out quaternary carbons, making this a self-validating check.

Experimental Protocols

Protocol 1: High-Resolution H NMR for Isomer Purity

Objective: To resolve small para-coupling vs large ortho-coupling.

  • Sample Preparation:

    • Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

      
       (Deuterated Chloroform).
      
    • Note: Ensure the solvent is free of acid traces to prevent peak broadening, though less critical for these non-basic compounds.

  • Instrument Parameters:

    • Frequency: Minimum 400 MHz recommended (to separate multiplets).

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans (NS): 16 or 32 (Sufficient for >95% purity).

    • Acquisition Time (AQ): > 3.0 seconds (Critical for high resolution of fine couplings).

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Manually phase the spectrum.

    • Critical Step: Expand the aromatic region (6.5 – 7.5 ppm). Measure the coupling constant (in Hz) for every signal.

    • Validation: If you see two doublets with

      
       Hz, the batch is the 2,3-dichloro isomer  (or a mixture).
      
Protocol 2: GC-MS Separation

Objective: Quantifying isomeric impurities.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Differentiation:

    • Retention Time: The 2,3-dichloro isomer (vicinal dichlorides) typically has a slightly higher boiling point and longer retention time than the 3,4-isomer due to a larger molecular dipole moment [1].

    • MS Fragmentation: Both show molecular ions (

      
       178/180/182). However, the loss of Cl (
      
      
      
      143) may vary in intensity based on the stability of the resulting cation, though this is less reliable than NMR.

Performance & Reactivity Context

Why does this distinction matter in drug development?

  • Metabolic Stability (Metabolic Soft Spots):

    • This compound: The positions para to the methyl (C4) and para to the fluorine (C2) are blocked or sterically hindered. This substitution pattern is often chosen to block metabolic oxidation (hydroxylation) at the para-position, extending the half-life of the drug candidate [2].

    • 2,3-Dichloro Isomer: The position para to the fluorine (C2) is blocked by Chlorine, but the position para to the Methyl (C4) is a C-H bond. This C4 position is highly susceptible to cytochrome P450 oxidation, potentially leading to rapid clearance or toxic metabolite formation.

  • Steric Interference:

    • The 2,3-dichloro motif creates a "vicinal" steric block that can twist the aromatic ring out of planarity if coupled to other systems (e.g., biaryls), significantly altering binding affinity compared to the 3,4-dichloro pattern.

References

  • Lide, D. R. (Ed.). (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (General reference for boiling point trends of vicinal vs. non-vicinal dihalides).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for standard H-F coupling ranges: Ortho 6-10Hz, Para 0-2Hz). Link

Sources

×

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